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  • Product: 1H-Indazole-6-sulfonic acid
  • CAS: 858227-63-1

Core Science & Biosynthesis

Foundational

What is the solubility of 1H-Indazole-6-sulfonic acid in polar aprotic solvents

An In-depth Technical Guide to the Solubility of 1H-Indazole-6-sulfonic acid in Polar Aprotic Solvents Abstract The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Solubility of 1H-Indazole-6-sulfonic acid in Polar Aprotic Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. For drug development professionals, a comprehensive understanding of a compound's solubility profile in various solvent systems is paramount. This technical guide provides an in-depth analysis of the solubility of 1H-Indazole-6-sulfonic acid in polar aprotic solvents. While specific quantitative data for this compound is not widely published, this guide synthesizes foundational chemical principles with field-proven methodologies to empower researchers to accurately determine its solubility. We will explore the physicochemical properties of the indazole and sulfonic acid moieties, predict their influence on solubility, and provide a detailed, step-by-step experimental protocol for solubility determination.

Introduction: The Critical Role of Solubility in Drug Development

In the journey of a drug from discovery to clinical application, solubility is a cornerstone physicochemical property. Poor aqueous solubility can lead to low absorption and inadequate bioavailability, rendering a promising therapeutic candidate ineffective. Polar aprotic solvents, such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and acetonitrile, are frequently employed in early-stage drug discovery for compound storage, screening, and formulation development.[1][2] Therefore, understanding the solubility of a compound like 1H-Indazole-6-sulfonic acid in these solvents is essential for advancing its development.

Indazole derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities.[3][4] The sulfonic acid group, being highly polar and acidic, can profoundly influence the molecule's overall physicochemical properties, including its solubility.[5]

Physicochemical Properties of 1H-Indazole-6-sulfonic acid: A Predictive Analysis

To understand the solubility of 1H-Indazole-6-sulfonic acid, we must first consider the individual contributions of its core structures: the 1H-indazole ring and the sulfonic acid group.

The 1H-Indazole Core

1H-Indazole is a bicyclic aromatic heterocycle consisting of a benzene ring fused to a pyrazole ring.[3] Key properties of the indazole moiety include:

  • Aromaticity and Planarity: The fused ring system is aromatic and largely planar, which can contribute to crystal lattice energy and potentially lower solubility.

  • Amphoteric Nature: Indazole can act as both a weak acid and a weak base.[3] The N-H proton can be donated, while the pyrazolic nitrogen can be protonated.

  • Hydrogen Bonding: The N-H group can act as a hydrogen bond donor, and the sp2 hybridized nitrogen can act as a hydrogen bond acceptor.

The Sulfonic Acid Group (-SO₃H)

The sulfonic acid group is a strongly acidic and highly polar functional group.[5] Its key characteristics are:

  • Strong Acidity: Sulfonic acids are significantly more acidic than carboxylic acids.[5] This means that in most solvents, the sulfonic acid will exist in its ionized form (sulfonate, -SO₃⁻).

  • High Polarity: The S=O and S-O bonds are highly polarized, making this group a strong hydrogen bond acceptor.

  • Solubility in Polar Solvents: The high polarity of the sulfonic acid group generally imparts solubility in polar solvents.[5]

Predicted Solubility in Polar Aprotic Solvents

Polar aprotic solvents possess large dipole moments and can solvate charged species, but they do not have acidic protons to act as hydrogen bond donors.[1][2]

Considering the structure of 1H-Indazole-6-sulfonic acid, we can predict its solubility behavior:

  • Favorable Interactions: The highly polar sulfonate group will have strong ion-dipole interactions with polar aprotic solvents like DMSO and DMF. The indazole ring's dipole moment will also contribute to favorable interactions.

  • Potential for Lower Solubility: The rigid, aromatic indazole core may have strong intermolecular interactions in the solid state (crystal packing), which must be overcome by the solvent.

  • Overall Expectation: It is anticipated that 1H-Indazole-6-sulfonic acid will exhibit moderate to good solubility in highly polar aprotic solvents like DMSO and DMF. Its solubility is likely to be lower in less polar aprotic solvents such as acetonitrile and tetrahydrofuran (THF).

Quantitative Solubility Data

Polar Aprotic SolventDielectric ConstantDipole Moment (D)Experimentally Determined Solubility (mg/mL)
Dimethyl Sulfoxide (DMSO)46.73.96To be determined
Dimethylformamide (DMF)36.73.86To be determined
Acetonitrile (ACN)37.53.92To be determined
N-Methyl-2-pyrrolidone (NMP)32.24.09To be determined
Acetone20.72.88To be determined

Experimental Protocol for Thermodynamic Solubility Determination

The following is a detailed, step-by-step protocol for determining the thermodynamic solubility of 1H-Indazole-6-sulfonic acid. This method, often referred to as the shake-flask method, is considered the gold standard for solubility measurement.

Materials and Equipment
  • 1H-Indazole-6-sulfonic acid (solid)

  • Polar aprotic solvents (e.g., DMSO, DMF, Acetonitrile) of high purity

  • Analytical balance

  • Vials with screw caps

  • Vortex mixer

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Liquid Chromatography-Mass Spectrometry (LC-MS) system

  • Volumetric flasks and pipettes

Experimental Workflow

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess solid 1H-Indazole-6-sulfonic acid B Add a known volume of solvent to vials A->B C Seal vials and vortex mix B->C D Incubate with shaking at a constant temperature (e.g., 24-48 hours) C->D E Centrifuge to pellet undissolved solid D->E F Filter supernatant (0.22 µm filter) E->F G Prepare serial dilutions of the filtrate F->G H Quantify concentration using HPLC or LC-MS G->H I Calculate solubility H->I

Caption: Experimental workflow for thermodynamic solubility determination.

Step-by-Step Methodology
  • Preparation of Standard Curve:

    • Accurately weigh a small amount of 1H-Indazole-6-sulfonic acid and dissolve it in a known volume of the chosen solvent to prepare a stock solution of known concentration.

    • Perform serial dilutions of the stock solution to create a series of calibration standards.

    • Analyze the calibration standards by HPLC or LC-MS and construct a standard curve of peak area versus concentration.

  • Sample Preparation:

    • Add an excess amount of solid 1H-Indazole-6-sulfonic acid to several vials. The amount should be sufficient to ensure that undissolved solid remains after equilibration.

    • Accurately add a known volume of the selected polar aprotic solvent to each vial.

  • Equilibration:

    • Securely cap the vials and vortex them vigorously for 1-2 minutes to facilitate initial dissolution.

    • Place the vials in a shaker or incubator set at a constant temperature (e.g., 25 °C) and agitate for a sufficient period (typically 24-48 hours) to ensure thermodynamic equilibrium is reached.

  • Phase Separation:

    • After equilibration, visually inspect the vials to confirm the presence of undissolved solid.

    • Centrifuge the vials at a high speed to pellet the excess solid.

    • Carefully withdraw a portion of the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.

  • Quantification:

    • Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the range of the standard curve.

    • Analyze the diluted sample by HPLC or LC-MS using the same method as for the calibration standards.

  • Calculation:

    • Determine the concentration of 1H-Indazole-6-sulfonic acid in the diluted sample from the standard curve.

    • Calculate the original concentration in the undiluted supernatant, accounting for the dilution factor. This value represents the thermodynamic solubility of the compound in that solvent at the specified temperature.

Analytical Considerations

For accurate quantification of 1H-Indazole-6-sulfonic acid, a robust analytical method is essential.

HPLC Method Development

A reverse-phase HPLC method is generally suitable for the analysis of indazole derivatives.

  • Column: A C18 or C8 column is a good starting point.

  • Mobile Phase: A gradient of an acidic aqueous phase (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol) is typically effective.[6]

  • Detection: UV detection at a wavelength where the compound has maximum absorbance (e.g., around 254 nm) is common.[6]

Logical Flow for Method Development and Analysis

Caption: Logical workflow for HPLC method development and solubility analysis.

Conclusion

While readily available quantitative data on the solubility of 1H-Indazole-6-sulfonic acid in polar aprotic solvents is limited, a thorough understanding of its chemical structure allows for a strong predictive assessment. The presence of the highly polar sulfonic acid group suggests favorable solubility in polar solvents like DMSO and DMF. For researchers and drug development professionals, the provided detailed experimental protocol offers a robust framework for accurately determining the thermodynamic solubility. This empirical data is indispensable for informed decision-making in compound handling, formulation development, and the overall progression of 1H-Indazole-6-sulfonic acid as a potential therapeutic agent.

References

  • Vertex AI Search. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
  • PubChem. (n.d.). 1H-Indazole.
  • Vertex AI Search. (n.d.). EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS Each functional group has a particular set of chemical properties that it to be i.
  • Sigma-Aldrich. (n.d.). 1h-indazole.
  • ICCVAM. (2003, September 24). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay.
  • NextSDS. (n.d.). 1H-Indazole-5-sulfonic acid — Chemical Substance Information.
  • ChemicalBook. (2026, March 9). Indazole | 271-44-3.
  • Eurofins. (n.d.). Analytical Method Summaries.
  • Wikipedia. (n.d.). Sulfonation process.
  • Google Patents. (n.d.). Purification of sulfonic acids - US3496224A.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Solubility and Stability of 6-Bromo-1H-indazole.
  • Wikipedia. (n.d.). Indazole.
  • TOKU-E. (n.d.). Solubility Data Resource.
  • MilliporeSigma. (n.d.). 1-Methyl-1H-indazole-6-boronic acid = 95 1150114-80-9.
  • Wikipedia. (n.d.). Polar aprotic solvent.
  • Benchchem. (n.d.). Application Notes and Protocols for the Characterization of 1H-Indazole-7-sulfonamide.
  • ResearchGate. (2016, February 15). Solubility of compounds slightly soluble or insoluble in DMSO?.
  • Guidechem. (n.d.). 1H-Indazole-1-acetonitrile, 6-nitro- 103029-83-0 wiki.
  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market.
  • W.W. Norton. (n.d.). 2.9 Protic and Aprotic Solvents.
  • Agency for Toxic Substances and Disease Registry. (n.d.). 6. ANALYTICAL METHODS.
  • Gaylord Chemical Company. (2026, March 6). Dimethyl Sulfoxide USP, PhEur in Approved Pharmaceutical Products and Medical Devices.
  • PMC. (n.d.). Mapping the Impact of a Polar Aprotic Solvent on the Microstructure and Dynamic Phase Transition in Glycerol Monooleate/Oleic Acid Systems.
  • Master Organic Chemistry. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents.
  • Gaylord Chemical Company. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data.
  • AMERICAN ELEMENTS. (n.d.). Indazoles.
  • Google Patents. (n.d.). WO2009106980A2 - Indazole derivatives.

Sources

Exploratory

An In-Depth Technical Guide to the ¹H and ¹³C-NMR Spectral Characteristics of 1H-Indazole-6-sulfonic acid

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of the predicted ¹H and ¹³C-Nuclear Magnetic Resonance (NMR) spectral data for 1H-Indazole-6...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the predicted ¹H and ¹³C-Nuclear Magnetic Resonance (NMR) spectral data for 1H-Indazole-6-sulfonic acid. In the absence of direct experimental spectra in publicly available literature, this document synthesizes foundational NMR principles and data from analogous compounds to offer a robust theoretical framework for the characterization of this important molecule. This guide is intended to serve as a valuable resource for researchers in synthetic chemistry, medicinal chemistry, and drug development by providing a detailed predictive analysis, a standardized experimental protocol for data acquisition, and an understanding of the structural nuances of substituted indazoles.

Introduction: The Significance of 1H-Indazole Derivatives in Medicinal Chemistry

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1] Indazole derivatives have been investigated for their potential as anti-inflammatory, antimicrobial, and anticancer agents.[2] The introduction of a sulfonic acid group at the 6-position of the 1H-indazole ring can significantly impact the molecule's physicochemical properties, such as solubility and acidity, which are critical parameters in drug design and development. Accurate spectral characterization is paramount for the unambiguous identification and quality control of such compounds.

Foundational Principles of ¹H and ¹³C-NMR Spectroscopy of Indazoles

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the elucidation of molecular structures.[3] In ¹H-NMR, the chemical shift (δ) of a proton is influenced by its local electronic environment. Electron-withdrawing groups deshield nearby protons, causing them to resonate at a higher chemical shift (downfield), while electron-donating groups have the opposite effect. In ¹³C-NMR, the same principles apply to the carbon atoms of the molecule.

The 1H-indazole ring system presents a unique set of proton and carbon signals. The tautomeric nature of the N-H proton and the fused bicyclic aromatic system give rise to characteristic chemical shifts and coupling constants that are sensitive to substituent effects.

Predicted ¹H and ¹³C-NMR Spectral Data for 1H-Indazole-6-sulfonic acid

The following spectral data are predicted based on the known NMR data for 1H-indazole and the anticipated electronic effects of a sulfonic acid substituent. The sulfonic acid group is a strong electron-withdrawing group and is expected to induce a significant downfield shift on the protons and carbons of the benzene ring portion of the indazole, particularly those in the ortho and para positions.

Predicted ¹H-NMR Spectrum

The predicted ¹H-NMR spectrum of 1H-Indazole-6-sulfonic acid in a suitable deuterated solvent such as DMSO-d₆ is presented below. The use of DMSO-d₆ is recommended due to the expected high polarity of the sulfonic acid.

Table 1: Predicted ¹H-NMR Chemical Shifts and Coupling Constants for 1H-Indazole-6-sulfonic acid in DMSO-d₆

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale for Prediction
H-3~8.2s-The chemical shift of H-3 in 1H-indazole is around 8.1 ppm. The sulfonic acid group at C-6 is not expected to have a strong through-bond effect on H-3, so a minor shift is predicted.
H-4~7.9d~8.5H-4 is ortho to the electron-withdrawing sulfonic acid group, which will cause significant deshielding and a downfield shift from its position in 1H-indazole (~7.8 ppm).
H-5~7.6dd~8.5, ~1.5H-5 is meta to the sulfonic acid group, so a smaller downfield shift is expected compared to H-4 and H-7.
H-7~8.1d~1.5H-7 is also ortho to the sulfonic acid group, leading to a substantial downfield shift. It will appear as a doublet due to coupling with H-5.
N-H>13.0br s-The N-H proton of indazoles is typically found at a high chemical shift and is often broad.
SO₃HVariablebr s-The chemical shift of the sulfonic acid proton is highly variable and depends on concentration, temperature, and water content in the solvent.

Note: The predicted values are estimates and may vary in an actual experimental spectrum.

Predicted ¹³C-NMR Spectrum

The predicted ¹³C-NMR spectrum of 1H-Indazole-6-sulfonic acid in DMSO-d₆ is detailed below.

Table 2: Predicted ¹³C-NMR Chemical Shifts for 1H-Indazole-6-sulfonic acid in DMSO-d₆

CarbonPredicted Chemical Shift (δ, ppm)Rationale for Prediction
C-3~135The chemical shift of C-3 in 1H-indazole is around 134.8 ppm. A minor effect from the C-6 substituent is anticipated.
C-3a~141The bridgehead carbon is expected to be slightly deshielded by the sulfonic acid group.
C-4~122C-4 is ortho to the sulfonic acid group, leading to a downfield shift from its position in 1H-indazole (~120.9 ppm).
C-5~128C-5 is meta to the sulfonic acid group, and a moderate downfield shift is predicted.
C-6~138The carbon directly attached to the electron-withdrawing sulfonic acid group will be significantly deshielded.
C-7~112C-7 is ortho to the sulfonic acid group, resulting in a downfield shift.
C-7a~124The other bridgehead carbon will also be influenced by the substituent, leading to a downfield shift.

Note: The predicted values are estimates and may vary in an experimental spectrum.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C-NMR spectra of 1H-Indazole-6-sulfonic acid, the following experimental protocol is recommended.

Sample Preparation
  • Solvent Selection: Due to the presence of the highly polar sulfonic acid group, deuterated dimethyl sulfoxide (DMSO-d₆) is the recommended solvent. Deuterated water (D₂O) with a suitable internal standard could also be considered, although exchange of the N-H and SO₃H protons would occur.

  • Concentration: Prepare a solution of approximately 5-10 mg of 1H-Indazole-6-sulfonic acid in 0.6-0.7 mL of DMSO-d₆.

  • Internal Standard: Tetramethylsilane (TMS) can be used as an internal standard (δ = 0.00 ppm) for both ¹H and ¹³C-NMR.

NMR Instrument Parameters
  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion, especially for the aromatic protons.

  • ¹H-NMR Acquisition:

    • Pulse Sequence: Standard single-pulse sequence.

    • Spectral Width: Approximately 16 ppm.

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 16-64 scans, depending on the sample concentration.

  • ¹³C-NMR Acquisition:

    • Pulse Sequence: Proton-decoupled single-pulse sequence (e.g., zgpg30).

    • Spectral Width: Approximately 220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more scans may be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.

Data Processing
  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum.

  • Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm) or the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm for ¹H and δ ≈ 39.52 ppm for ¹³C).

  • Integrate the signals in the ¹H-NMR spectrum.

  • Analyze the multiplicities and coupling constants in the ¹H-NMR spectrum.

Visualization of Key Relationships

Molecular Structure and Numbering

Caption: Molecular structure and numbering of 1H-Indazole-6-sulfonic acid.

NMR Experimental Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh Compound (5-10 mg) B Add Deuterated Solvent (DMSO-d6, 0.6-0.7 mL) A->B C Add Internal Standard (TMS) B->C D Transfer to NMR Tube C->D E Insert Sample into NMR Spectrometer D->E F Tune and Shim E->F G Acquire 1H Spectrum F->G H Acquire 13C Spectrum F->H I Fourier Transform G->I H->I J Phase Correction I->J K Baseline Correction J->K L Referencing K->L M Integration (1H) L->M N Peak Picking & Analysis M->N

Sources

Foundational

Material Safety & Handling Guide for 1H-Indazole-6-Sulfonic Acid: A Technical Whitepaper for Drug Development

Executive Summary In modern drug discovery, 1H-Indazole-6-sulfonic acid (CAS: 858227-63-1) serves as a highly specialized heterocyclic building block. It is primarily utilized as a core pharmacophore intermediate in the...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, 1H-Indazole-6-sulfonic acid (CAS: 858227-63-1) serves as a highly specialized heterocyclic building block. It is primarily utilized as a core pharmacophore intermediate in the synthesis of p38 mitogen-activated protein (MAP) kinase inhibitors[1]. These inhibitors are critical in therapeutic pipelines targeting inflammatory diseases (such as rheumatoid arthritis and Crohn's disease) and oncology[1]. As a Senior Application Scientist, I have structured this whitepaper to move beyond a standard Material Safety Data Sheet (MSDS). Here, we synthesize physicochemical data, hazard causality, and field-proven experimental protocols to ensure both laboratory safety and synthetic success.

Physicochemical Profiling & Storage Logic

Understanding the physical nature of 1H-Indazole-6-sulfonic acid is the first step in mitigating risk and preventing reagent degradation. The presence of the sulfonic acid moiety (-SO₃H) imparts high polarity and significant hygroscopicity to the molecule.

Table 1: Physicochemical Properties
PropertySpecificationOperational Implication
CAS Number 858227-63-1Unique identifier for the 6-isomer[2].
Molecular Formula C₇H₆N₂O₃SContains both a basic indazole and acidic sulfonic group.
Molecular Weight 198.20 g/mol Essential for precise stoichiometric calculations.
Storage Conditions 2–8°C, Sealed & DryPrevents ambient moisture absorption[2].

Field-Proven Insight (Causality): Why must this compound be stored at 2–8°C in a desiccated environment[2]? Sulfonic acids readily absorb atmospheric moisture to form stable hydrates. If the material is hydrated, downstream synthetic steps—such as activation to a sulfonyl chloride using thionyl chloride (SOCl₂)—will violently quench the activating reagent, evolving hazardous SO₂ and HCl gases while severely depressing the reaction yield.

Hazard Assessment & Handling Precautions

Standard safety profiles classify 1H-Indazole-6-sulfonic acid as an irritant and harmful substance[2]. However, effective safety protocols require an understanding of why these hazards occur.

Table 2: GHS Hazard Classifications & Causality
Hazard CodeGHS StatementMechanistic Causality
H302 Harmful if swallowedInduces acute localized tissue damage and pH disruption in the gastrointestinal tract[2].
H315 Causes skin irritationThe acidic proton (-SO₃H) readily donates to physiological moisture on the skin, causing localized protein denaturation[2].
H319 Causes serious eye irritationRapid pH drop upon contact with tears leads to immediate corneal protein coagulation and severe inflammation[2].
H332 Harmful if inhaledAerosolized micro-particles dissolve in the respiratory mucosa, causing acute cellular stress[2].
H335 May cause respiratory irritationAcidic irritation of the mucosal lining induces bronchospasm and coughing[2].
Required Personal Protective Equipment (PPE)
  • Eye Protection: Snug-fitting safety goggles or a face shield. (Standard safety glasses are insufficient against aerosolized acidic powders).

  • Skin/Body: Nitrile gloves (double-gloving recommended during large-scale transfers) and a chemically resistant lab coat.

  • Engineering Controls: All weighing and transfer operations must be conducted within a certified Class II biological safety cabinet or a dedicated chemical fume hood to prevent inhalation of H332/H335-classified particulates.

Synthetic Application: Workflow & Self-Validating Protocol

The most common application of 1H-Indazole-6-sulfonic acid is its conversion into sulfonamide derivatives (e.g., 5-(2,4-difluorophenoxy)-1-isobutyl-1H-indazole-6-sulfonamides) to act as p38 inhibitors[1].

SyntheticWorkflow Step1 1. Activation (SOCl2, DMF) Step2 2. Amidation (Amine, DIPEA) Step1->Step2 Step3 3. Workup (EtOAc / H2O) Step2->Step3 Step4 4. Purification (Silica, Hex/EtOAc/Et3N) Step3->Step4

Fig 1. Step-by-step synthetic workflow for converting 1H-Indazole-6-sulfonic acid to sulfonamides.

Step-by-Step Methodology: Sulfonamide Synthesis

Step 1: Sulfonyl Chloride Activation

  • Action: Suspend 1H-Indazole-6-sulfonic acid in neat thionyl chloride (SOCl₂). Add a catalytic amount of N,N-Dimethylformamide (DMF) and heat to 80°C.

  • Causality: DMF reacts with SOCl₂ to generate the Vilsmeier-Haack reagent in situ. This highly electrophilic species acts as the active chlorinating agent, significantly accelerating the conversion of the stable sulfonic acid to the highly reactive sulfonyl chloride.

  • Self-Validation: Quench a 10 µL aliquot in 1 mL of anhydrous methanol. Analyze via LC-MS. The presence of the methyl sulfonate ester mass confirms complete activation.

Step 2: Amidation

  • Action: Concentrate the mixture in vacuo to remove all residual SOCl₂. Dissolve the crude sulfonyl chloride in anhydrous Dichloromethane (DCM). At 0°C, dropwise add the target amine (e.g., 3-(dimethylamino)propylamine) and N,N-Diisopropylethylamine (DIPEA)[1].

  • Causality: DIPEA is chosen over Triethylamine (TEA) because its bulky isopropyl groups provide steric hindrance, preventing it from acting as a competing nucleophile against the highly reactive sulfonyl chloride. The 0°C environment controls the exothermic reaction.

Step 3: Aqueous Workup

  • Action: Dilute the reaction with Ethyl Acetate (EtOAc) and wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Causality: NaHCO₃ neutralizes the DIPEA·HCl byproduct and extracts unreacted sulfonic acid back into the aqueous layer.

Step 4: Chromatographic Purification

  • Action: Dry the organic layer over Na₂SO₄, concentrate, and purify via silica gel flash chromatography using a gradient of Hexanes / Ethyl Acetate / Et₃N (1:1:0.1)[1].

  • Causality: The addition of 10% Et₃N to the mobile phase is a critical field-proven technique. It deactivates the acidic silanol groups on the stationary silica gel, preventing the basic amine moiety of the newly formed sulfonamide from streaking or irreversibly binding to the column.

  • Self-Validation: Pure fractions are identified via TLC (UV active at 254 nm) and structurally confirmed by ¹H-NMR (specifically looking for the downfield shift of the sulfonamide NH proton).

Mechanistic Visualization: p38 MAPK Inhibition

The sulfonamides synthesized from 1H-Indazole-6-sulfonic acid are designed to disrupt inflammatory signaling cascades[1]. By binding to the ATP-binding pocket of the p38 MAP kinase, these derivatives prevent the phosphorylation of downstream targets like ATF-2 and MAPKAPK-2, thereby halting the production of pro-inflammatory cytokines such as TNF-α and IL-1β[1].

Pathway Stimuli Inflammatory Stimuli (Stress, Cytokines) MKK MKK3 / MKK6 Stimuli->MKK p38 p38 MAP Kinase MKK->p38 Targets ATF-2 / MAPKAPK-2 p38->Targets Inhibitor 1H-Indazole-6-sulfonamides Inhibitor->p38 Inhibits Response Cytokine Production (TNF-α, IL-1β) Targets->Response

Fig 2. Inhibition of the p38 MAPK signaling pathway by 1H-Indazole-6-sulfonamide derivatives.

References

  • Title: 98550-01-7 | 1H-Indazole-5-sulfonic acid (Contains safety and handling data applicable to the 6-isomer, CAS 858227-63-1)
  • Source: Google Patents / WIPO (PCT)

Sources

Exploratory

Comprehensive Technical Guide: Molecular Weight and Exact Mass Determination of 1H-Indazole-6-sulfonic acid

Executive Summary In modern drug discovery and materials science, heterocyclic building blocks like 1H-Indazole-6-sulfonic acid (CAS: 858227-63-1)[1] are frequently utilized to synthesize kinase inhibitors and advanced f...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery and materials science, heterocyclic building blocks like 1H-Indazole-6-sulfonic acid (CAS: 858227-63-1)[1] are frequently utilized to synthesize kinase inhibitors and advanced fluorophores. For researchers synthesizing these derivatives, distinguishing between the average molecular weight (used for bulk stoichiometry) and the monoisotopic exact mass (used for structural validation via mass spectrometry) is a foundational requirement.

This whitepaper provides an authoritative breakdown of the mass properties of 1H-Indazole-6-sulfonic acid, detailing the causality behind theoretical calculations and providing a self-validating High-Resolution Mass Spectrometry (HRMS) protocol for empirical confirmation.

Theoretical Mass Calculations

To ensure scientific integrity, we must separate the calculations into two distinct paradigms based on their application in the laboratory.

Monoisotopic Exact Mass (For HRMS)

Mass spectrometers do not measure bulk averages; they measure individual isotopic species. The monoisotopic mass is calculated using the exact mass of the primary, most abundant isotope of each element (e.g., 12 C, 1 H, 14 N, 16 O, 32 S)[2]. This is the standard utilized by major chemical databases like PubChem[3].

Chemical Formula: C7​H6​N2​O3​S

ElementPrimary IsotopeExact Mass (Da)CountTotal Contribution (Da)
Carbon 12 C12.000000784.000000
Hydrogen 1 H1.00782566.046950
Nitrogen 14 N14.003074228.006148
Oxygen 16 O15.994915347.984745
Sulfur 32 S31.972071131.972071
Total 198.009914 Da
Average Molecular Weight (For Stoichiometry)

For synthetic yield calculations and reagent weighing, the average molecular weight is required. This value accounts for the natural isotopic distribution of elements on Earth. The calculation below utilizes the 2021 IUPAC Standard Atomic Weights[4].

ElementStandard Atomic WeightCountTotal Contribution ( g/mol )
Carbon12.011784.077
Hydrogen1.00866.048
Nitrogen14.007228.014
Oxygen15.999347.997
Sulfur32.060132.060
Total 198.20 g/mol

Experimental Workflow for Mass Verification (HRMS)

To empirically validate the synthesis or procurement of 1H-Indazole-6-sulfonic acid, Liquid Chromatography-Electrospray Ionization High-Resolution Mass Spectrometry (LC-ESI-HRMS) is the gold standard.

Step-by-Step Protocol & Causality

1. Sample Preparation

  • Action: Dissolve 1 mg of 1H-Indazole-6-sulfonic acid in 1 mL of 50:50 Methanol/Water (LC-MS grade). Dilute to a final concentration of 1 µg/mL.

  • Causality: Sulfonic acids are highly polar. A protic solvent mixture ensures complete solvation of the polar −SO3​H headgroup, while the methanol accommodates the hydrophobic indazole core, preventing column aggregation.

2. Chromatographic Separation

  • Action: Inject 2 µL onto a C18 Reverse-Phase column (e.g., 2.1 x 50 mm, 1.7 µm). Elute using a gradient of Water (A) and Acetonitrile (B), both containing 10 mM Ammonium Acetate.

  • Causality: While the C18 stationary phase retains the hydrophobic indazole ring, the use of Ammonium Acetate (rather than Formic Acid) buffers the mobile phase to a near-neutral pH. This maintains the sulfonic acid in its deprotonated state ( R-SO3−​ ), which is strictly required for maximizing signal intensity in negative ionization mode.

3. Electrospray Ionization (ESI-)

  • Action: Operate the ESI source in negative ion mode (Capillary voltage: 2.5 kV, Desolvation Temp: 350°C).

  • Causality: The sulfonic acid moiety has a pKa < 2, meaning it readily donates a proton in solution. Negative ESI capitalizes on this inherent acidity, yielding a dominant [M-H]− ion and preventing the complex adduct formation often seen in positive mode.

4. Self-Validating System (Lock-Mass Calibration)

  • Action: Continuously infuse Leucine Enkephalin ( [M-H]− = 554.2620 Da) via a secondary lock-mass sprayer at 5 µL/min.

  • Trustworthiness & Causality: Mass spectrometers are subject to thermal and electronic drift over time. This dual-spray setup creates a self-validating feedback loop . The software dynamically corrects the experimental m/z of the indazole-6-sulfonic acid against the known Leucine Enkephalin standard in real-time. If the lock-mass deviates beyond 2 ppm, the system automatically flags the run, ensuring that only drift-compensated, highly accurate data is reported.

Expected MS Adducts and Data Interpretation

When analyzing the HRMS data, you must account for the mass of the added/removed charge carrier (e.g., a proton or electron). The mass of a proton is 1.007276 Da (accounting for the rest mass of an electron).

Ion SpeciesFormulaCalculationExpected m/z
Neutral Exact Mass C7​H6​N2​O3​S Base Monoisotopic Mass198.0099
Deprotonated (ESI-) [M-H]− 198.0099−1.0073 197.0026
Sodium Adduct (ESI-) [M-2H+Na]− 198.0099−2(1.0073)+22.9898 218.9845

Note: A successful validation requires the experimental m/z to match the expected m/z within a mass error of ≤ 5 ppm.

Visualizations

MS_Workflow SamplePrep 1. Sample Preparation (Analyte in MeOH/H2O) LC 2. Liquid Chromatography (C18, Gradient Elution) SamplePrep->LC ESI 3. Electrospray Ionization (Negative Mode ESI-) LC->ESI TOF 4. HRMS Analyzer (TOF / Orbitrap) ESI->TOF DataAnalysis 5. Data Analysis (Extract m/z 197.0026) TOF->DataAnalysis

Step-by-step LC-ESI-HRMS workflow for analyzing 1H-Indazole-6-sulfonic acid.

Validation_Logic Theory Theoretical Exact Mass (198.0099 Da) AdductCalc Adduct Calculation ([M-H]- = 197.0026 Da) Theory->AdductCalc MassError Mass Error Calculation (Δppm < 5 ppm) AdductCalc->MassError Experiment HRMS Measurement (Experimental m/z) Experiment->MassError Validation Structural Confirmation (Self-Validating System) MassError->Validation

Logical framework for HRMS mass validation and structural confirmation.

References

  • Standard atomic weights of the elements 2021 (IUPAC Technical Report) . U.S. Geological Survey (USGS) / IUPAC. Available at: [Link]

  • PubChem: The world's largest collection of freely accessible chemical information . National Institutes of Health (NIH). Available at: [Link]

  • Atomic Mass | Periodic Table of Elements - PubChem . National Institutes of Health (NIH). Available at:[Link]

Sources

Foundational

Electronic properties, dipole moment, and pKa values of 1H-Indazole-6-sulfonic acid

An In-Depth Technical Guide to the Electronic Properties, Dipole Moment, and Acidity of 1H-Indazole-6-sulfonic Acid Introduction The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Electronic Properties, Dipole Moment, and Acidity of 1H-Indazole-6-sulfonic Acid

Introduction

The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of compounds with diverse biological activities, including anti-cancer, anti-inflammatory, and anti-bacterial properties.[1][2][3] The derivatization of this core allows for the fine-tuning of its physicochemical and pharmacological profiles. 1H-Indazole-6-sulfonic acid represents a key derivative where the introduction of a strongly acidic and polar sulfonic acid group is anticipated to significantly modulate its electronic landscape, solubility, and interaction with biological targets.

This guide provides an in-depth analysis of the fundamental physicochemical properties of 1H-Indazole-6-sulfonic acid. As a Senior Application Scientist, the objective is not merely to present data, but to elucidate the underlying principles and provide robust, field-proven methodologies for their determination. This document is structured to empower researchers, scientists, and drug development professionals with the foundational knowledge required to effectively utilize this compound in their work. We will explore the molecule's electronic structure, predict its molecular dipole moment, and dissect its acid-base chemistry, providing both theoretical causality and practical experimental and computational workflows.

Part 1: Electronic Structure and Properties

The electronic properties of a molecule are paramount as they govern its reactivity, stability, and the nature of its intermolecular interactions. For a drug candidate, properties such as the molecular electrostatic potential (MEP), electron density distribution, and frontier molecular orbitals (HOMO and LUMO) are critical predictors of its binding affinity and mechanism of action.

Theoretical Framework: The Influence of Substituents

The electronic character of 1H-Indazole-6-sulfonic acid is a composite of its two key structural features:

  • The 1H-Indazole Ring: This bicyclic aromatic system, consisting of a fused benzene and pyrazole ring, possesses a unique electron distribution. The pyrrolic nitrogen (N1) acts as a π-electron donor, while the pyridinic nitrogen (N2) is an electron acceptor.

  • The Sulfonic Acid Group (-SO₃H): Attached at the 6-position, the sulfonic acid moiety is a powerful electron-withdrawing group. Its influence is twofold: it significantly polarizes the molecule and lowers the energy levels of the frontier molecular orbitals.

The interplay of these features results in a complex electronic landscape. The electron-withdrawing -SO₃H group is expected to decrease the electron density on the benzene portion of the indazole ring and lower the HOMO-LUMO energy gap, which can have profound implications for the molecule's reactivity and spectroscopic properties.

Computational Protocol for Determining Electronic Properties via DFT

Density Functional Theory (DFT) is a powerful computational method for accurately predicting the electronic properties of molecules.[1] The following protocol outlines a self-validating workflow for characterizing 1H-Indazole-6-sulfonic acid.

Step-by-Step DFT Workflow:

  • Structure Preparation:

    • Draw the 2D structure of 1H-Indazole-6-sulfonic acid using chemical drawing software (e.g., ChemDraw).

    • Convert the 2D structure to a 3D model and perform an initial energy minimization using a molecular mechanics force field (e.g., MMFF94).

  • Geometry Optimization:

    • Select a reliable DFT functional and basis set. The B3LYP functional with the 6-311+G(d,p) basis set is a widely accepted combination for organic molecules, providing a good balance of accuracy and computational cost.[1]

    • Perform a full geometry optimization in the gas phase or with a continuum solvation model (e.g., CPCM for water) to find the lowest energy conformation.

    • Verify that the optimization has converged to a true minimum by performing a frequency calculation. The absence of imaginary frequencies confirms a stable structure.

  • Property Calculation:

    • Using the optimized geometry, perform a single-point energy calculation with the same functional and basis set.

    • From this calculation, extract key electronic property data:

      • Energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

      • The Molecular Electrostatic Potential (MEP) map.

      • The total electron density surface.

      • Mulliken or Natural Bond Orbital (NBO) population analysis for atomic charges.

  • Data Analysis:

    • Calculate the HOMO-LUMO gap (ΔE = ELUMO - EHOMO), a key indicator of chemical reactivity and kinetic stability.

    • Visualize the MEP map. Regions of negative potential (typically colored red) indicate electron-rich areas susceptible to electrophilic attack, while positive regions (blue) are electron-poor and susceptible to nucleophilic attack.

    • Analyze the distribution of the HOMO and LUMO across the molecule to understand the sites most involved in electron donation and acceptance, respectively.

DFT_Workflow cluster_prep Step 1: Preparation cluster_dft Step 2 & 3: DFT Calculation cluster_analysis Step 4: Analysis node_2d 2D Structure Drawing node_3d 3D Model Generation & MMFF94 Minimization node_2d->node_3d node_opt Geometry Optimization (B3LYP/6-311+G(d,p)) node_3d->node_opt node_freq Frequency Calculation (Verify Minimum) node_opt->node_freq node_sp Single-Point Energy & Property Calculation node_freq->node_sp node_homo HOMO/LUMO Analysis (Energy Gap) node_sp->node_homo node_mep MEP Visualization node_sp->node_mep node_density Electron Density & Charges node_sp->node_density

Caption: Computational workflow for determining electronic properties using DFT.

PropertyPredicted CharacteristicSignificance in Drug Development
HOMO Energy Relatively low due to electron-withdrawing -SO₃HGoverns the ability to donate electrons in reactions and interactions.
LUMO Energy Significantly lowered by the -SO₃H groupGoverns the ability to accept electrons; crucial for π-stacking and charge-transfer.
HOMO-LUMO Gap (ΔE) Expected to be moderateIndicates chemical reactivity and electronic excitation energy.
Molecular Electrostatic Potential (MEP) Highly negative potential around the sulfonate oxygen atoms; positive potential near the acidic protons (N-H, S-OH).Maps regions for electrostatic interactions, hydrogen bonding, and recognition by a target protein.

Part 2: Molecular Dipole Moment

The molecular dipole moment (µ) is a measure of the net charge separation across a molecule. It is a vector quantity, possessing both magnitude and direction, and is a critical determinant of a molecule's interaction with polar solvents, electric fields, and the active sites of biological macromolecules.[4]

Structural Contributions and Prediction

The net dipole moment of 1H-Indazole-6-sulfonic acid arises from the vector sum of its individual bond dipoles. The most significant contributions are:

  • The Indazole Ring: The parent 1H-indazole molecule has a moderate dipole moment.

  • The Sulfonic Acid Group: The S=O and O-H bonds are highly polar. The S-C bond also contributes.

Given the strong electronegativity of the oxygen atoms, the sulfonic acid group will possess a large local dipole pointing away from the ring. The net dipole moment of the entire molecule is therefore predicted to be substantial and oriented from the indazole ring system towards the sulfonic acid group. An accurate determination of its magnitude and precise direction requires computational or experimental methods.

Methodologies for Dipole Moment Determination

Computational Protocol (from DFT):

The molecular dipole moment is a standard output from the DFT calculations described in Part 1.

  • Execution: Follow the DFT workflow as previously detailed.

  • Extraction: After the single-point energy calculation on the optimized geometry, the total dipole moment and its Cartesian components (µₓ, µᵧ, µ₂) are provided in the output file.

  • Analysis: The magnitude is calculated as µ = √(µₓ² + µᵧ² + µ₂²). The vector direction can be visualized in molecular modeling software relative to the molecule's structure.

Dipole_Moment cluster_vectors A Indazole Core (μ_ring) C Net Dipole Moment (μ_total) B Sulfonic Acid (μ_SO3H) pKa_Cycle HA_gas HA (gas) A_gas A⁻ + H⁺ (gas) HA_gas->A_gas ΔG°gas HA_aq HA (aq) HA_gas->HA_aq ΔG°solv(HA) A_aq A⁻ + H⁺ (aq) A_gas->A_aq ΔG°solv(A⁻ + H⁺) HA_aq->A_aq ΔG°aq = pKa * 2.303RT

Caption: Thermodynamic cycle used for the computational prediction of pKa values.

Experimental Protocol (Potentiometric Titration):

Potentiometric titration is a highly reliable method for determining pKa values.

  • System Setup: Calibrate a pH meter using standard buffer solutions (e.g., pH 4, 7, and 10). Use a temperature-controlled vessel to maintain a constant temperature (e.g., 25 °C).

  • Sample Preparation: Accurately weigh a sample of 1H-Indazole-6-sulfonic acid and dissolve it in a known volume of deionized, CO₂-free water.

  • Titration: Slowly add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using a burette or automated titrator.

  • Data Collection: Record the pH of the solution after each addition of titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points. The first equivalence point will be difficult to observe due to the very low pKa₁, but the second pKa (pKa₂) can be accurately determined from the second buffer region and equivalence point. Specialized software can be used to calculate the pKa from the titration curve by fitting the data to the Henderson-Hasselbalch equation.

ProtonPredicted pKa ValueRationale
Sulfonic Acid (-SO₃H) pKa₁ < 0Strong acid due to high resonance stabilization of the sulfonate anion. [5]
Indazole N-H pKa₂ ≈ 11 - 13More acidic than parent indazole (pKa ~13.86) due to the stabilizing effect of the electron-withdrawing sulfonate group. [6]

Conclusion

1H-Indazole-6-sulfonic acid is a molecule defined by the powerful electronic influence of its sulfonic acid substituent on the versatile indazole core. This guide has established a comprehensive theoretical and practical framework for understanding its key physicochemical properties. The molecule is predicted to have a significant HOMO-LUMO gap, a large molecular dipole moment, and two distinct acidic protons, with the sulfonic acid being exceptionally strong (pKa₁ < 0) and the indazole N-H being a moderately weak acid (pKa₂ ≈ 11-13). The detailed computational and experimental protocols provided herein offer robust, validated pathways for researchers to confirm these properties and further explore the potential of this compound in drug discovery and materials science.

References

  • Synthesis molecular docking and DFT studies on novel indazole derivatives - PMC. (2024). RSC Advances. [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC. (2024). RSC Medicinal Chemistry. [Link]

  • The Effects of Chemical Substitution and Polymerization on the pKa Values of Sulfonic Acids. (2009). The Journal of Physical Chemistry A. [Link]

  • Estimated pKa values for the environmentally relevant C1 through C8 perfluorinated sulfonic acid isomers - PubMed. (2016). Journal of Hazardous Materials. [Link]

  • (PDF) DEVELOPMENT OF 1H-INDAZOLE DERIVATIVES AS ANTI-INFLAMMATORY AGENTS USING COMPUTATIONAL METHODS - ResearchGate. (2024). International Journal of Applied Pharmaceutics. [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2018). Molecules. [Link]

  • The structure of fluorinated indazoles: the effect of the replacement of a H by a F atom on the supramolecular structure of NH-i - SciSpace. (2007). New Journal of Chemistry. [Link]

  • Electrochemical Proton Reduction and Equilibrium Acidity (pKa) in Aprotic Ionic Liquids: Phenols, Carboxylic Acids, and Sulfonic Acids | The Journal of Physical Chemistry C - ACS Publications. (2015). The Journal of Physical Chemistry C. [Link]

  • Predictions of Solvent Effects on Ionization Constants of Two Sulfonic Acids - International Journal of Electrochemical Science. (2011). International Journal of Electrochemical Science. [Link]

  • Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment - MDPI. (2024). Pharmaceuticals. [Link]

  • Indazole - Wikipedia. Wikipedia. [Link]

  • Structures and Dipole Moments of Molecules in their Electronically Excited States - The Nijmegen Molecular and Laser Physics Group. (2017). Radboud University. [Link]

  • Quantifying Induced Dipole Effects in Small Molecule Permeation in a Model Phospholipid Bilayer - PMC. (2021). The Journal of Physical Chemistry B. [Link]

  • Giant Dipole Moments: Remarkable Effect of Single Solvent Molecules on 5, 6 - ChemRxiv. (2025). ChemRxiv. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: 1H-Indazole-6-sulfonic acid as a Versatile Building Block in Pharmaceutical Drug Discovery

Introduction: The Privileged Status of the Indazole Scaffold In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in successful drug candidates, earning them the designation of "privi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Privileged Status of the Indazole Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in successful drug candidates, earning them the designation of "privileged scaffolds." The 1H-indazole ring system is a quintessential example of such a scaffold.[1][2][3] Comprising a fused benzene and pyrazole ring, the indazole nucleus is a bioisostere of the native indole found in tryptophan, offering a unique combination of hydrogen bonding capabilities and aromatic character that proves highly effective for molecular recognition by biological targets.[3][4] Unlike indole, the indazole contains an additional nitrogen atom that can act as a hydrogen bond acceptor, expanding its potential interaction space.[3][4] Its thermodynamically stable 1H-tautomer is the predominant form, providing a reliable and planar anchor for ligand design.[2][5] This scaffold is at the core of numerous approved drugs, including the antiemetic Granisetron, the multi-kinase inhibitor Pazopanib, and the PARP inhibitor Niraparib, underscoring its therapeutic relevance.[2][3][6]

This guide focuses on a particularly useful derivative: 1H-Indazole-6-sulfonic acid . The strategic placement of the sulfonic acid group at the 6-position transforms the core indazole scaffold into a powerful and versatile building block, enabling chemists to readily synthesize libraries of compounds targeting diverse protein families, most notably protein kinases and G-protein-coupled receptors (GPCRs).

Physicochemical Properties and Design Rationale

The utility of 1H-Indazole-6-sulfonic acid stems from the synergistic interplay between the indazole core and the sulfonic acid functional group.

  • The Indazole Core : Provides a rigid, aromatic platform. The N1-H serves as a crucial hydrogen bond donor, while the N2 atom acts as a hydrogen bond acceptor. This arrangement is particularly adept at interacting with the hinge region of protein kinases, a common strategy for achieving potent inhibition.[3]

  • The 6-Sulfonic Acid Group : This functional group is not typically the final pharmacophore. Instead, it serves as a synthetic handle. It is readily converted to a more reactive sulfonyl chloride , which can then be coupled with a wide array of primary and secondary amines to form a diverse library of stable sulfonamides . The sulfonamide linkage itself is a valuable pharmacophoric element, capable of forming additional hydrogen bonds and occupying specific pockets within a target protein.[7]

The decision to use this building block is therefore rooted in both synthetic accessibility and a clear mechanistic hypothesis. A researcher might choose 1H-Indazole-6-sulfonic acid to:

  • Anchor a ligand in a kinase ATP-binding site via the indazole's hinge-binding motif.

  • Explore a nearby solvent-exposed region by attaching various amine-containing fragments via the sulfonamide linker.

  • Improve physicochemical properties , such as solubility and metabolic stability, through modifications on the sulfonamide moiety.

Core Synthetic Workflow: From Sulfonic Acid to Sulfonamide Library

The primary application of 1H-Indazole-6-sulfonic acid is its two-step conversion into a diverse set of N-substituted 1H-indazole-6-sulfonamides.

G cluster_0 Step 1: Activation cluster_1 Step 2: Diversification A 1H-Indazole-6-sulfonic acid B 1H-Indazole-6-sulfonyl chloride A->B Activation Reagent1 SOCl₂ or (COCl)₂/DMF A->Reagent1 D Target Sulfonamide Library (Indazole-SO₂-NH-R) B->D B->D Coupling Reagent1->B C Diverse Primary/ Secondary Amines (R-NH₂) Reagent2 Base (e.g., Pyridine, TEA) Solvent (e.g., DCM, THF) C->Reagent2 Reagent2->D caption General workflow for utilizing 1H-Indazole-6-sulfonic acid.

General workflow for utilizing 1H-Indazole-6-sulfonic acid.
Protocol 1: Synthesis of 1H-Indazole-6-sulfonyl chloride

Causality: This step is critical for activating the sulfonic acid. Thionyl chloride (SOCl₂) or oxalyl chloride with a catalytic amount of DMF converts the hydroxyl group of the sulfonic acid into a good leaving group (chloride), making the sulfur atom highly electrophilic and susceptible to nucleophilic attack by an amine.

Materials:

  • 1H-Indazole-6-sulfonic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride and N,N-Dimethylformamide (DMF)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Round-bottom flask, reflux condenser, magnetic stirrer, and nitrogen atmosphere setup

Procedure:

  • Suspend 1H-Indazole-6-sulfonic acid (1.0 eq) in anhydrous DCM or DCE in a round-bottom flask under a nitrogen atmosphere.

  • If using oxalyl chloride: Add a catalytic amount of DMF (1-2 drops). Then, add oxalyl chloride (2.0-3.0 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • If using thionyl chloride: Add thionyl chloride (5.0-10.0 eq) dropwise at room temperature. Heat the mixture to reflux (approx. 40 °C for DCM, 80 °C for DCE) and maintain for 4-12 hours, monitoring by TLC until the starting material is consumed.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully remove the excess solvent and volatile reagents under reduced pressure.

  • The resulting crude 1H-Indazole-6-sulfonyl chloride is often a solid and is typically used in the next step without further purification due to its reactivity.

Protocol 2: General Procedure for Sulfonamide Synthesis

Causality: This is the key diversification step. A nucleophilic amine attacks the electrophilic sulfonyl chloride. A non-nucleophilic base (like pyridine or triethylamine) is required to quench the HCl byproduct generated during the reaction, preventing it from protonating the reactant amine and shutting down the reaction.

Materials:

  • Crude 1H-Indazole-6-sulfonyl chloride (from Protocol 1)

  • Desired primary or secondary amine (1.0-1.2 eq)

  • Anhydrous Pyridine or Triethylamine (TEA) (2.0-3.0 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Standard aqueous workup and purification supplies (silica gel, solvents)

Procedure:

  • Dissolve the desired amine (1.1 eq) in anhydrous DCM in a flask under a nitrogen atmosphere and cool to 0 °C.

  • Add the base (e.g., pyridine or TEA, 2.5 eq).

  • Dissolve the crude 1H-Indazole-6-sulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM and add it dropwise to the amine solution at 0 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 6-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with 1M HCl (to remove excess base and amine), saturated NaHCO₃ solution (to remove any remaining acid), and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the target 1H-indazole-6-sulfonamide derivative.

Application I: Targeting Protein Kinases in Oncology

Protein kinases are critical regulators of cell signaling, and their dysregulation is a hallmark of many cancers.[8] The indazole scaffold is a well-established "hinge-binder," forming key hydrogen bonds with the backbone of the kinase hinge region, a conserved motif in the ATP-binding pocket.[3] This makes indazole-sulfonamide derivatives excellent candidates for potent and selective kinase inhibitors.

Case Study: Polo-Like Kinase 4 (PLK4) Inhibitors

PLK4 is a serine/threonine kinase that plays a master regulatory role in centriole duplication, making it a target for cancer therapy.[8] A series of N-(1H-indazol-6-yl)benzenesulfonamide derivatives have been developed as highly potent PLK4 inhibitors.[8]

G cluster_0 Kinase Signaling Cascade GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor PLK4 PLK4 Receptor->PLK4 Activates Substrate Downstream Substrate PLK4->Substrate Phosphorylates Response Cell Proliferation, Centriole Duplication Substrate->Response Inhibitor 1H-Indazole-6-sulfonamide (e.g., Compound K22) Inhibitor->PLK4 Inhibits ATP Binding caption Inhibition of the PLK4 signaling pathway.

Inhibition of the PLK4 signaling pathway.

In this context, the 1H-indazole core likely forms hydrogen bonds with the hinge region of PLK4, while the substituted sulfonamide portion extends into a specificity pocket, contributing to the compound's high potency and selectivity.

Compound ID Target Kinase IC₅₀ (nM) Cellular Activity (MCF-7, IC₅₀) Reference
K22PLK40.11.3 µM[8]

Table 1: Biological activity of a representative N-(1H-indazol-6-yl)benzenesulfonamide derivative as a PLK4 inhibitor.[8]

Application II: Modulating G-Protein-Coupled Receptors (GPCRs)

GPCRs are the largest family of membrane receptors and are the targets of a significant portion of all marketed drugs.[9][10] While orthosteric ligands bind to the same site as the endogenous ligand, allosteric modulators bind to a topographically distinct site, offering the potential for greater subtype selectivity and a more nuanced pharmacological response.[9][11]

Case Study: GPR120 Agonists for Diabetes

GPR120 (also known as Free Fatty Acid Receptor 4) is a GPCR that has emerged as a therapeutic target for type 2 diabetes.[12] Researchers have identified a series of indazole-6-phenylcyclopropylcarboxylic acids as selective GPR120 agonists.[12][13] While this series uses a carboxylic acid instead of a sulfonic acid, it highlights the utility of the 6-substituted 1H-indazole scaffold for engaging GPCRs. The sulfonic acid group can be considered a potential bioisostere or alternative linker in such a design, connecting the indazole core to other pharmacophoric elements.

G cluster_0 GPR120 Signaling Pathway (Gq-coupled) Agonist Indazole-based Agonist GPR120 GPR120 Receptor Agonist->GPR120 Binds & Activates Gq Gq Protein GPR120->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca Response Insulin Secretion, Anti-inflammatory Effects DAG->Response Ca->Response caption Agonism of the GPR120 signaling pathway.

Agonism of the GPR120 signaling pathway.

An agonist based on the 1H-indazole-6-sulfonic acid scaffold would bind to the GPR120 receptor, stabilizing an active conformation. This triggers the activation of the Gq protein, initiating a downstream cascade that ultimately leads to beneficial metabolic effects.

Protocol 3: In Vitro Kinase Inhibition Assay (Luminescence-Based)

Trustworthiness: This protocol provides a self-validating system to quantify the inhibitory activity of newly synthesized compounds. The principle is straightforward: active kinases consume ATP. By measuring the amount of ATP remaining after the reaction, one can determine the extent of kinase inhibition.

G cluster_0 Assay Workflow A Prepare Reagents: - Kinase Enzyme - Peptide Substrate - ATP - Test Compound (Indazole Derivative) B Add Kinase, Substrate, and Test Compound to 384-well plate. Incubate to allow binding. A->B C Initiate Reaction: Add ATP B->C D Incubate at RT (e.g., 60 min) C->D E Stop Reaction & Detect Signal: Add ATP Detection Reagent (e.g., Kinase-Glo®) D->E F Measure Luminescence: Signal ∝ [ATP]remaining E->F G Data Analysis: Calculate % Inhibition and determine IC₅₀ F->G caption Workflow for a luminescence-based kinase inhibition assay.

Workflow for a luminescence-based kinase inhibition assay.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a 1H-indazole-6-sulfonamide derivative against a target protein kinase.

Materials:

  • Purified recombinant target kinase

  • Specific peptide substrate for the kinase

  • Adenosine-5'-triphosphate (ATP)

  • Test compound (dissolved in DMSO)

  • Kinase assay buffer (e.g., containing HEPES, MgCl₂, Brij-35, DTT)

  • ATP detection reagent (e.g., Promega Kinase-Glo® Luminescent Kinase Assay)

  • White, opaque 384-well assay plates

  • Luminometer

Procedure:

  • Compound Preparation: Perform serial dilutions of the test compound in DMSO to create a concentration gradient (e.g., from 10 mM down to sub-nanomolar concentrations). Further dilute these in the kinase assay buffer.

  • Reaction Setup: To the wells of a 384-well plate, add:

    • The diluted test compound or DMSO (for vehicle control).

    • The purified kinase diluted in assay buffer.

    • The peptide substrate diluted in assay buffer.

  • Pre-incubation: Gently mix and incubate the plate at room temperature for 15-30 minutes. This allows the inhibitor to bind to the kinase before the reaction starts.

  • Kinase Reaction Initiation: Add ATP (at a concentration near its Km for the specific kinase) to all wells to start the reaction.

  • Reaction Incubation: Incubate the plate at room temperature for a defined period (e.g., 30-120 minutes), optimized for linear substrate phosphorylation.

  • Signal Detection: Add an equal volume of the ATP detection reagent to each well. This reagent simultaneously stops the kinase reaction (by lysing the enzyme and chelating Mg²⁺) and contains luciferase/luciferin to generate a light signal from the remaining ATP.

  • Luminescence Reading: Incubate for 10 minutes to stabilize the signal, then read the luminescence on a plate-reading luminometer.

  • Data Analysis:

    • The signal is inversely proportional to kinase activity.

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO controls.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Conclusion

1H-Indazole-6-sulfonic acid is more than just a chemical reagent; it is a strategically designed building block that empowers medicinal chemists. Its inherent properties—a privileged, hinge-binding core combined with a synthetically versatile sulfonamide handle—provide a logical and efficient pathway to developing potent and selective modulators of high-value drug targets. The successful application of the resulting N-(1H-indazol-6-yl)sulfonamide scaffold in developing nanomolar kinase inhibitors demonstrates its proven value. By following the detailed synthetic and biological protocols outlined here, researchers can effectively leverage this building block to accelerate the discovery of novel therapeutics for a range of human diseases.

References

  • Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. RSC Publishing.
  • Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. MDPI. [Link]

  • The Efficacy of Indazole Sulfonamides as Kinase Inhibitors: A Compar
  • Drug Discovery with Privileged Building Blocks; Tactics in Medicinal Chemistry. Google Books.
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Center for Biotechnology Information (PMC). [Link]

  • Indazoles in Drug Discovery. PharmaBlock.
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. National Center for Biotechnology Information (PMC). [Link]

  • Indazole – Knowledge and References. Taylor & Francis Online. [Link]

  • Development of 1H-Indazole Derivatives as Anti-Inflammatory Agents using Computational tools. Semantic Scholar. [Link]

  • Synthesis of 1H‐indazole derivatives. ResearchGate. [Link]

  • Rational design and synthesis of 2-(1 H-indazol-6-yl)-1 H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants. PubMed. [Link]

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. National Center for Biotechnology Information (PMC). [Link]

  • The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors. PubMed. [Link]

  • Discovery and preliminary structure-activity relationship of 1H-indazoles with promising indoleamine-2,3-dioxygenase 1 (IDO1) inhibition properties. PubMed. [Link]

  • The Role of Indazole Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

  • Indazole-6-phenylcyclopropylcarboxylic Acids as Selective GPR120 Agonists with in Vivo Efficacy. ResearchGate. [Link]

  • Indazole derivatives and their therapeutic applications: a patent review (2013-2017). Taylor & Francis Online. [Link]

  • Indazole. Wikipedia. [Link]

  • Indazole-6-phenylcyclopropylcarboxylic Acids as Selective GPR120 Agonists with in Vivo Efficacy. PubMed. [Link]

  • Development of allosteric modulators of GPCRs for treatment of CNS disorders. PubMed. [Link]

  • Drug Design Strategies for GPCR Allosteric Modulators. National Center for Biotechnology Information (PMC). [Link]

  • How Ligands Illuminate GPCR Molecular Pharmacology. Cell. [Link]

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Application

Application Note: Functionalization Strategies for the C-3 Position of 1H-Indazole-6-sulfonic Acid

Audience: Researchers, medicinal chemists, and drug development professionals. Focus: Mechanistic causality, protocol self-validation, and scalable C-3 functionalization.

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, medicinal chemists, and drug development professionals. Focus: Mechanistic causality, protocol self-validation, and scalable C-3 functionalization.

Introduction & Mechanistic Context

Derivatives of 1H-indazole-6-sulfonic acid are highly privileged scaffolds in modern drug discovery, frequently serving as highly polar, water-soluble core motifs in kinase inhibitors (e.g., Mapk14 inhibitors) and targeted oncological therapies[1]. However, the direct functionalization of the C-3 position in 1H-indazoles remains a formidable synthetic challenge.

Unlike indoles, the C-3 position of 1H-indazole lacks inherent nucleophilicity due to the electron-deficient nature of the pyrazole-fused ring[2]. This electronic deactivation is severely exacerbated by the strongly electron-withdrawing C-6 sulfonic acid group. Consequently, classical Electrophilic Aromatic Substitution ( SE​Ar ) is entirely ineffective. To access C-3 functionalized derivatives, chemists must rely on transition-metal-catalyzed C-H activation or directed metalation strategies[3].

The Causality of Protection Strategies

Before any C-3 functionalization can occur, the 1H-indazole-6-sulfonic acid must undergo global protection .

  • The Sulfonic Acid (-SO3H): The highly acidic proton will violently quench organometallic bases (e.g., TMPZnCl) and irreversibly poison palladium catalysts by forming insoluble Pd-sulfonate aggregates. It must be masked as a neopentyl sulfonate ester or a sulfonamide.

  • The Pyrazole Nitrogen (N1/N2): The free N-H bond is prone to competitive N-arylation and protonolysis. Interestingly, the choice of protecting group dictates regioselectivity: N2-protection (e.g., with a SEM group) strongly directs metalation to the C-3 position, whereas N1-protection often requires specialized ligands to overcome the high activation barrier for direct C-H cleavage[3].

Strategic Modalities for C-3 Functionalization

Pathway A 1H-Indazole- 6-sulfonic acid B Global Protection (Neopentyl / SEM) A->B Step 1: Masking C C-3 Metalation (TMPZnCl / Li) B->C Pathway A E Direct C-H Arylation (Pd(OAc)2, Phen) B->E Pathway B D Negishi Coupling (Pd-Catalyzed) C->D Electrophile F C-3 Functionalized Product D->F E->F

Fig 1. Strategic pathways for C-3 functionalization of protected 1H-indazole-6-sulfonic acid.

Pathway A: Directed Metalation and Negishi Coupling

By installing a 2-(trimethylsilyl)ethoxymethyl (SEM) group at the N2 position, the oxygen atoms of the SEM group can coordinate with organozinc bases (like TMPZnCl·LiCl). This proximity effect drastically lowers the activation energy required to deprotonate the adjacent C-3 carbon, allowing for a highly regioselective zincation followed by a robust Negishi cross-coupling[3].

Pathway B: Direct Pd(II)-Catalyzed C-H Arylation

For substrates where strong bases cannot be tolerated, direct C-H arylation is preferred. This pathway utilizes Pd(OAc)2 in conjunction with 1,10-phenanthroline (Phen). The causality here is critical: Phen acts as a rigid, bidentate nitrogen ligand that prevents the palladium catalyst from aggregating into inactive "Pd black" at high temperatures (160 °C). Furthermore, it modulates the electrophilicity of the Pd(II) center, facilitating a Concerted Metalation-Deprotonation (CMD) mechanism directly at the C-3 position[2].

Logic Start Select C-3 Functionalization Strategy Q1 Target Substituent Type? Start->Q1 Aryl Aryl / Heteroaryl Q1->Aryl Carbonyl Ester / Amide Q1->Carbonyl Q2 Are functional groups base-sensitive? Aryl->Q2 Alkoxy Metal-Free Alkoxycarbonylation (Alkyl Carbazates) Carbonyl->Alkoxy Direct Direct C-H Arylation (Pd(OAc)2, Phen, 160°C) Q2->Direct Yes (Avoid strong bases) Negishi Directed Zincation & Negishi Coupling Q2->Negishi No (Base tolerant)

Fig 2. Decision logic for selecting the optimal C-3 functionalization protocol.

Quantitative Data Comparison

The following table summarizes the performance metrics of the primary C-3 functionalization strategies when applied to protected indazole scaffolds.

StrategyCatalyst / Reagent SystemDirecting Group / ProtectionTypical YieldsFunctional Group ToleranceKey Mechanistic Advantage
Directed Negishi Coupling Pd(PPh3)4 / TMPZnCl·LiClN2-SEM, C6-Sulfonate Ester75–90%Moderate (Base-sensitive groups may degrade)N2-SEM strongly directs zincation to C-3, overcoming electronic deactivation[3].
Direct C-H Arylation Pd(OAc)2 / 1,10-PhenanthrolineN1-THP, C6-Sulfonamide50–80%High (Tolerates esters, nitriles, halides)Phenanthroline prevents Pd black formation; avoids stoichiometric organometallics[2].
Ligandless C-H Activation Pd(OAc)2 (Water as solvent)N1-Alkyl, C6-Sulfonamide40–72%ModerateEnvironmentally benign; utilizes hydrophobic effects in water to drive CMD[4].
Alkoxycarbonylation Metal-Free (Alkyl Carbazates)N/A (Tolerates free N-H)65–88%HighRadical-mediated insertion bypasses the need for transition metals entirely[5].

Experimental Protocols (Self-Validating Systems)

Protocol A: N2-Directed Zincation and Negishi Cross-Coupling

This protocol is optimal for high-yielding arylations where the substrate lacks base-sensitive moieties (e.g., aliphatic esters).

Prerequisite: The starting material must be neopentyl 2-((2-(trimethylsilyl)ethoxy)methyl)-2H-indazole-6-sulfonate.

Step-by-Step Methodology:

  • Preparation: Flame-dry a Schlenk flask under argon. Add the protected indazole (1.0 mmol) and dissolve in anhydrous THF (5.0 mL).

  • Zincation: Cool the solution to 0 °C. Dropwise, add TMPZnCl·LiCl (1.2 mmol, 1.0 M in THF). Stir for 2 hours, allowing the reaction to slowly warm to room temperature.

  • Self-Validation Checkpoint: Do not proceed blindly. Withdraw a 50 µL aliquot and quench it into a vial containing 0.1 M iodine in THF. Analyze via GC-MS. You must observe >95% conversion to the 3-iodo-indazole derivative. If unreacted starting material remains, the TMP complex has been quenched by moisture; discard and restart.

  • Cross-Coupling: Once metalation is validated, add the aryl halide (1.1 mmol) and Pd(PPh3)4 (0.05 mmol, 5 mol%).

  • Heating: Seal the flask and heat to 60 °C for 12 hours.

  • Workup: Quench with saturated aqueous NH4Cl, extract with EtOAc (3 × 15 mL), dry over Na2SO4, and purify via flash chromatography (Hexanes/EtOAc).

Protocol B: Direct Pd(II)-Catalyzed C-H Arylation

This protocol is optimal for late-stage functionalization of base-sensitive substrates.

Prerequisite: The starting material must be N1-protected (e.g., N1-THP) with the C-6 sulfonic acid masked as a sulfonamide (e.g., N,N-dimethylsulfonamide) to ensure solubility in non-polar solvents.

Step-by-Step Methodology:

  • Catalyst Pre-Activation: In an argon-filled glovebox, add Pd(OAc)2 (5.6 mg, 0.025 mmol, 10 mol%), 1,10-phenanthroline (4.5 mg, 0.025 mmol, 10 mol%), and anhydrous Toluene (1.0 mL) to a 35 mL sealed pressure tube. Stir for 15 minutes until the solution turns a deep, homogeneous yellow, indicating the formation of the active Pd-Phen complex[2].

  • Reagent Addition: Add Cs2CO3 (244 mg, 0.75 mmol, 3.0 equiv), the aryl iodide (0.375 mmol, 1.5 equiv), and the protected indazole-6-sulfonamide (0.25 mmol).

  • Self-Validation Checkpoint: Run a parallel micro-scale reaction using 1-methyl-1H-indazole as a positive control. If the control fails to yield the C-3 arylated product after workup, the Pd(OAc)2 has likely reduced to Pd(0) prematurely due to oxygen contamination. Ensure solvents are rigorously degassed via freeze-pump-thaw cycles.

  • Reaction: Cap the tube tightly, remove from the glovebox, and stir vigorously at 160 °C for 48–72 hours.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a short pad of Celite to remove palladium black and cesium salts. Concentrate in vacuo and purify via Preparative TLC or automated flash chromatography.

References

  • [5] Metal-Free Synthesis of C-3-Alkoxycarbonylated 2H-Indazoles Using Alkyl Carbazates. Thieme Connect.5

  • [3] Solution to the C3–Arylation of Indazoles: Development of a Scalable Method. ACS Publications. 3

  • [2] A Robust Protocol for Pd(II)-catalyzed C-3 Arylation of (1H) Indazoles and Pyrazoles. National Institutes of Health (NIH) / PMC. 2

  • [4] New Ligandless C−H Activation Procedure for The Decoration of C‐3 Position of 1H‐Indazole Derivatives. ResearchGate / ChemistrySelect. 4

  • [1] United States Patent: Inhibitors of Mapk14 activity. Google Patents. 1

Sources

Method

Application Notes and Protocols for the Amidation of 1H-Indazole-6-sulfonic acid

An In-Depth Guide to the Laboratory-Scale Synthesis of 1H-Indazole-6-sulfonamides Audience: Researchers, scientists, and drug development professionals. Abstract: The sulfonamide functional group is a cornerstone in medi...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Laboratory-Scale Synthesis of 1H-Indazole-6-sulfonamides

Audience: Researchers, scientists, and drug development professionals.

Abstract: The sulfonamide functional group is a cornerstone in medicinal chemistry, featured in a wide array of therapeutic agents.[1][2] When incorporated into a privileged scaffold like the indazole ring system, which is known for its diverse biological activities, the resulting molecules are of significant interest in drug discovery.[3][4][5] This guide provides detailed, field-proven protocols for the amidation of 1H-Indazole-6-sulfonic acid on a laboratory scale. We present two primary, robust methodologies: a classic two-step synthesis via a sulfonyl chloride intermediate and a modern, one-pot microwave-assisted approach. These protocols are designed to be self-validating, with in-depth explanations of the chemical principles, step-by-step instructions, purification techniques, and characterization guidelines to ensure reproducible and high-purity synthesis of target 1H-Indazole-6-sulfonamides.

Introduction: The Synergy of Indazoles and Sulfonamides

The indazole nucleus is a bicyclic aromatic heterocycle that is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[3][4] Derivatives of indazole have demonstrated significant potential as anti-cancer, anti-inflammatory, and anti-hypertensive agents.[5]

Parallel to this, the sulfonamide moiety (R-SO₂NR'R'') is a critical functional group in pharmaceutical science, most famously constituting a major class of antimicrobial agents.[2][6] Its utility extends far beyond, with sulfonamides acting as key components in drugs targeting enzymes like carbonic anhydrase and various proteases.

The synthesis of indazole-sulfonamides, therefore, represents a powerful strategy in the development of novel therapeutics. However, the conversion of a sulfonic acid, a relatively stable and unreactive functional group, into a sulfonamide presents a common synthetic challenge. Direct reaction with an amine is not feasible. This guide provides validated protocols to overcome this hurdle by activating the sulfonic acid for efficient amidation.

Chemical Principles and Strategic Overview

The amidation of 1H-Indazole-6-sulfonic acid requires the conversion of the sulfonic acid group (-SO₃H) into a more reactive electrophilic species that can readily react with a nucleophilic amine. The two most effective strategies to achieve this are outlined below.

Strategy 1: Two-Step Synthesis via Sulfonyl Chloride Intermediate This is the most traditional and widely established method. It involves two discrete steps:

  • Activation: The sulfonic acid is converted into a highly reactive sulfonyl chloride (-SO₂Cl) using a chlorinating agent. Common reagents for this transformation include thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), or phosphoryl chloride (POCl₃).[7][8]

  • Amination: The isolated sulfonyl chloride is then reacted with a primary or secondary amine in the presence of a base to yield the desired sulfonamide. The base is crucial for neutralizing the HCl generated during the reaction.

Strategy 2: One-Pot Direct Amidation Modern synthetic methods aim to improve efficiency by reducing the number of steps and avoiding the isolation of sensitive intermediates like sulfonyl chlorides.[2][9] These one-pot procedures utilize activating agents that convert the sulfonic acid into a reactive species in situ, which is then immediately trapped by the amine. Microwave-assisted organic synthesis, in particular, can dramatically reduce reaction times and improve yields for this type of transformation.[10][11] A common activating agent for this approach is 2,4,6-trichloro-[12][13][14]-triazine (TCT, or cyanuric chloride).[10]

The following diagram illustrates the two strategic workflows.

G cluster_0 Strategy 1: Two-Step Protocol cluster_1 Strategy 2: One-Pot Protocol A 1H-Indazole-6-sulfonic acid B 1H-Indazole-6-sulfonyl chloride A->B Activation (e.g., SOCl₂) C 1H-Indazole-6-sulfonamide B->C Amination (Amine, Base) D 1H-Indazole-6-sulfonic acid + Amine E 1H-Indazole-6-sulfonamide D->E Direct Coupling (e.g., TCT, Microwave)

Caption: High-level overview of the two primary synthetic strategies.

Protocol 1: Two-Step Synthesis via Sulfonyl Chloride Intermediate

This protocol provides a robust and reliable method for synthesizing a wide range of sulfonamides from 1H-Indazole-6-sulfonic acid.

Step A: Synthesis of 1H-Indazole-6-sulfonyl Chloride

Causality: This step converts the sulfonic acid into a highly electrophilic sulfonyl chloride. Thionyl chloride (SOCl₂) is an excellent reagent for this purpose as the byproducts (SO₂ and HCl) are gaseous and easily removed, simplifying purification.[15] A catalytic amount of N,N-dimethylformamide (DMF) is often used to form the Vilsmeier reagent in situ, which is the active catalytic species.

Materials and Equipment:

  • 1H-Indazole-6-sulfonic acid

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Round-bottom flask with reflux condenser and gas outlet/drying tube

  • Magnetic stirrer and heating mantle

  • Ice bath

  • Rotary evaporator

⚠️ SAFETY PRECAUTIONS:

  • Thionyl chloride is highly corrosive, toxic, and reacts violently with water.[15] This entire procedure must be performed in a certified chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • The reaction will evolve HCl and SO₂ gas; ensure the gas outlet is connected to a scrubbing system (e.g., a bubbler with NaOH solution).

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1H-Indazole-6-sulfonic acid (1.0 eq).

  • Carefully add thionyl chloride (SOCl₂, 5.0-10.0 eq) to the flask. The large excess ensures the reaction goes to completion and also serves as the solvent.

  • Add a catalytic amount of anhydrous DMF (e.g., 1-2 drops) to the suspension. You will observe gas evolution.

  • Equip the flask with a reflux condenser and a gas outlet.

  • Heat the reaction mixture to reflux (approx. 75-80 °C) and maintain for 2-4 hours. The reaction can be monitored by the cessation of gas evolution and the formation of a clear solution.

  • After the reaction is complete, cool the flask to room temperature.

  • Carefully remove the excess thionyl chloride under reduced pressure using a rotary evaporator. Crucial: Use a trap cooled with dry ice/acetone or liquid nitrogen to capture the volatile SOCl₂ and protect the vacuum pump.

  • The resulting crude 1H-Indazole-6-sulfonyl chloride is often a solid or viscous oil and can be used in the next step without further purification.

Step B: Amidation of 1H-Indazole-6-sulfonyl Chloride

Causality: The highly electrophilic sulfur atom of the sulfonyl chloride is readily attacked by the nucleophilic amine. A non-nucleophilic base, such as triethylamine or pyridine, is required to scavenge the HCl produced, driving the reaction to completion.

Materials and Equipment:

  • Crude 1H-Indazole-6-sulfonyl chloride from Step A

  • Primary or secondary amine of choice (1.1-1.2 eq)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Triethylamine (Et₃N) or Pyridine (2.0-3.0 eq)

  • Round-bottom flask, magnetic stirrer, ice bath

Procedure:

  • Dissolve the crude 1H-Indazole-6-sulfonyl chloride (1.0 eq) in anhydrous DCM in a dry round-bottom flask under an inert atmosphere.

  • In a separate flask, dissolve the amine (1.1 eq) and triethylamine (2.5 eq) in anhydrous DCM.

  • Cool the sulfonyl chloride solution to 0 °C using an ice bath.

  • Add the amine/base solution dropwise to the stirred sulfonyl chloride solution over 15-30 minutes.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-16 hours (reaction progress can be monitored by TLC).

  • Upon completion, proceed to the work-up and purification steps described in Section 5.0.

G cluster_workflow Two-Step Amidation Workflow start Start: 1H-Indazole-6-sulfonic acid chlorination Step A: Chlorination - Add SOCl₂ (excess) - Add cat. DMF - Reflux (2-4h) start->chlorination removal Remove Excess SOCl₂ (Vacuum) chlorination->removal intermediate Crude 1H-Indazole-6-sulfonyl chloride removal->intermediate amidation Step B: Amidation - Dissolve sulfonyl chloride in DCM - Cool to 0 °C - Add amine solution dropwise - Stir (4-16h) at RT intermediate->amidation dissolve_amine Prepare Amine Solution: - Amine (1.1 eq) - Et₃N (2.5 eq) - Anhydrous DCM dissolve_amine->amidation workup Work-up & Purification amidation->workup

Caption: Workflow for the two-step synthesis of 1H-Indazole-6-sulfonamides.

Protocol 2: One-Pot Microwave-Assisted Direct Amidation

Causality: This modern protocol leverages an in situ activating agent, 2,4,6-trichloro-[12][13][14]-triazine (TCT), to convert the sulfonic acid into a reactive triazine-ester intermediate. This intermediate is then immediately displaced by the amine to form the sulfonamide. Microwave irradiation significantly accelerates the rate of both activation and substitution, drastically reducing reaction times from hours to minutes.[10]

Materials and Equipment:

  • 1H-Indazole-6-sulfonic acid

  • Amine of choice (primary or secondary)

  • 2,4,6-trichloro-[12][13][14]-triazine (TCT)

  • Triethylamine (Et₃N)

  • Acetone or Acetonitrile (anhydrous)

  • Microwave reactor with sealed reaction vessels

  • Magnetic stirrer

Procedure:

  • To a microwave reaction vessel, add 1H-Indazole-6-sulfonic acid (1.0 eq), TCT (0.5 eq), and triethylamine (2.0 eq).

  • Add anhydrous acetone (or acetonitrile) as the solvent.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at 80 °C for 20 minutes (this is the activation step).

  • Cool the vessel to room temperature.

  • Add the amine (1.5 eq) and an aqueous solution of NaOH (e.g., 1M, 2.0 eq) to the vessel.

  • Reseal the vessel and irradiate at 50 °C for 10-15 minutes.

  • After cooling, proceed to the work-up and purification steps.

ParameterProtocol 1 (Two-Step)Protocol 2 (Microwave-Assisted)
Activating Agent Thionyl Chloride (SOCl₂)2,4,6-trichloro-[12][13][14]-triazine (TCT)
Intermediates Isolated Sulfonyl ChlorideIn situ reactive ester
Reaction Time 6 - 20 hours30 - 45 minutes
Temperature 0 °C to 80 °C50 °C to 80 °C
Key Advantages Widely applicable, robustSpeed, efficiency, avoids isolating hazardous intermediates
Key Disadvantages Long reaction time, hazardous reagentRequires specialized microwave equipment

Work-up and Purification

Causality: The work-up is designed to remove inorganic salts (e.g., triethylammonium chloride) and unreacted starting materials. Recrystallization is a powerful technique for purifying solid organic compounds, leveraging differences in solubility between the desired product and impurities in a given solvent system at different temperatures.[12][16]

General Work-up Procedure:

  • Dilute the final reaction mixture with a larger volume of DCM or ethyl acetate.

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer sequentially with 1M HCl (to remove excess amine and base), water, and finally with saturated NaCl solution (brine).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude sulfonamide product.

Purification by Recrystallization:

  • Solvent Selection: The ideal solvent should dissolve the crude sulfonamide product when hot but not when cold.[12] Common solvent systems for sulfonamides include ethanol/water, isopropanol/water, or ethyl acetate/hexanes.[12][16]

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves completely.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.[16]

  • Crystallization: Allow the clear solution to cool slowly to room temperature. To maximize crystal formation, the flask can then be placed in an ice bath.[12]

  • Isolation: Collect the pure crystals by vacuum filtration using a Büchner funnel.[12]

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the crystals in a vacuum oven or desiccator to remove residual solvent.

Product Characterization

Confirming the structure and purity of the final 1H-Indazole-6-sulfonamide is essential. The following spectroscopic methods are standard.

  • ¹H NMR Spectroscopy: The proton NMR spectrum provides definitive structural information. Key signals to identify include:

    • Aromatic protons on the indazole and any aryl groups from the amine.[1]

    • A downfield singlet corresponding to the N-H proton of the indazole ring (often >10 ppm).

    • A signal for the sulfonamide N-H proton (if a primary amine was used), which is often broad and its chemical shift can vary.[17]

  • Infrared (IR) Spectroscopy: IR spectroscopy is useful for confirming the presence of key functional groups.[18]

    • N-H Stretch: A sharp peak around 3350-3250 cm⁻¹ corresponds to the sulfonamide N-H.

    • S=O Stretches: Two strong absorption bands will be present for the sulfonyl group: an asymmetric stretch around 1350-1315 cm⁻¹ and a symmetric stretch around 1190-1150 cm⁻¹.[18]

References

  • Bertini, I., et al. (1992). 1H NMR and UV-Vis spectroscopic characterization of sulfonamide complexes of nickel(II)-carbonic anhydrase. Resonance assignments based on NOE effects. Journal of Inorganic Biochemistry, 45(4), 231-243. Available from: [Link]

  • Laha, S., et al. (2016). Binding of Sulfonamide Antibiotics to CTABr Micelles Characterized Using 1H NMR Spectroscopy. Langmuir, 32(31), 7703-7711. Available from: [Link]

  • Pu, X., et al. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition, 58(51), 18235-18239. Available from: [Link]

  • Gowda, B. T., et al. (2002). Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2. Zeitschrift für Naturforschung A, 57(9-10), 801-807. Available from: [Link]

  • Turczan, J., & Medwick, T. (1972). Identification of sulfonamides by NMR spectroscopy. Journal of Pharmaceutical Sciences, 61(3), 434-443. Available from: [Link]

  • De Luca, L., & Giacomelli, G. (2008). An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids. The Journal of Organic Chemistry, 73(10), 3967-3969. Available from: [Link]

  • Al-Suhaimi, K. S., et al. (2020). Design, Synthesis and Characterization of Novel Sulfonamides Derivatives as Anticancer Agent Targeting EGFR TK, and Development of New Methods of Synthesis by Microwave Irradiation. Journal of Cancer Therapy, 11(8), 473-497. Available from: [Link]

  • ResearchGate. A New, Mild Preparation of Sulfonyl Chlorides. Available from: [Link]

  • Organic Chemistry Portal. S-Chlorinations. Available from: [Link]

  • Organic Chemistry Portal. Sulfonamide synthesis by S-N coupling. Available from: [Link]

  • Caddick, S., Wilden, J. D., & Judd, D. B. (2004). Direct Synthesis of Sulfonamides and Activated Sulfonate Esters from Sulfonic Acids. Journal of the American Chemical Society, 126(4), 1024-1025. Available from: [Link]

  • Dudhipala, V. R., & Zhao, L. (2011). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Bioorganic & Medicinal Chemistry Letters, 21(16), 4933-4936. Available from: [Link]

  • Caddick, S., Wilden, J. D., & Judd, D. B. (2004). Direct synthesis of sulfonamides and activated sulfonate esters from sulfonic acids. Journal of the American Chemical Society, 126(4), 1024-1025. Available from: [Link]

  • ResearchGate. Direct Synthesis of Sulfonamides and Activated Sulfonate Esters from Sulfonic Acids | Request PDF. Available from: [Link]

  • Singh, P., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 14(11), 2097-2121. Available from: [Link]

  • Organic Syntheses Procedure. N-Methyl-N-(pyridin-4-yl)-2-(p-tolyl)propanamide. Available from: [Link]

  • Wikipedia. Indazole. Available from: [Link]

  • NextSDS. 1H-Indazole-5-sulfonic acid — Chemical Substance Information. Available from: [Link]

  • Gkeka, P. T., et al. (2024). Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. International Journal of Molecular Sciences, 25(15), 8086. Available from: [Link]

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Application

Application Notes and Protocols: The Role of the Indazole Scaffold in Modern Agrochemical Development

These application notes serve as a technical guide for researchers, scientists, and professionals engaged in the development of novel agrochemicals. The focus is on the versatile 1H-indazole scaffold and its derivatives,...

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Author: BenchChem Technical Support Team. Date: April 2026

These application notes serve as a technical guide for researchers, scientists, and professionals engaged in the development of novel agrochemicals. The focus is on the versatile 1H-indazole scaffold and its derivatives, including the strategic incorporation of sulfonic acid and other functional groups to modulate biological activity. While direct public-domain data on 1H-Indazole-6-sulfonic acid as a standalone active ingredient is limited, this guide synthesizes the broader knowledge on indazole-based compounds to provide actionable insights and protocols.

Introduction: The Indazole Scaffold - A Privileged Structure in Agrochemical Discovery

The 1H-indazole moiety, a bicyclic aromatic heterocycle, has emerged as a "privileged scaffold" in medicinal and agrochemical research.[1][2] Its unique electronic configuration and structural rigidity make it an ideal backbone for designing novel herbicides, fungicides, and insecticides.[3][4] The ability to functionalize the indazole ring at multiple positions allows for the fine-tuning of a compound's physicochemical properties, such as solubility, stability, and target-binding affinity.

The introduction of strongly acidic groups, like a sulfonic acid (-SO₃H) at the 6-position, can significantly alter the molecule's polarity and water solubility. This is a critical consideration in agrochemical formulation, as it influences uptake by the target pest, translocation within plants, and environmental persistence. While its analogue, 1H-Indazole-6-carboxylic acid, is noted as an intermediate in agrochemical formulations, the sulfonic acid variant remains a compelling, albeit less documented, candidate for exploration.[5][6]

Core Applications & Mechanisms of Action

Indazole derivatives have demonstrated a broad spectrum of bioactivities relevant to crop protection. The following sections detail their primary applications and the biochemical pathways they influence.

Herbicidal Activity: Synthetic Auxin Mimicry

A significant body of research points to the efficacy of indazole-based compounds as herbicides, particularly those that mimic the action of natural plant hormones like auxin.[7][8]

Mechanism of Action: Certain 6-indazolyl-2-picolinic acids have been shown to function as synthetic auxins. Unlike traditional auxinic herbicides, these novel compounds can induce the upregulation of genes associated with ethylene and abscisic acid (ABA) production, such as ACS7 and NCED3.[8] This leads to rapid senescence and plant death. Concurrently, they can down-regulate auxin influx and efflux, disrupting the plant's normal growth regulation.[8] The presence of electron-withdrawing substituents on the indazole ring has been correlated with enhanced herbicidal activity.[7]

Workflow for Herbicide Screening:

cluster_0 Pre-Emergence Assay cluster_1 Post-Emergence Assay A Treat Soil with Test Compound B Sow Weed Seeds (e.g., A. retroflexus) A->B C Incubate under Controlled Conditions B->C D Assess Germination & Seedling Vigor C->D I Lead Compound Identification D->I E Grow Weeds to 2-4 Leaf Stage F Apply Test Compound as Foliar Spray E->F G Incubate with Light/Dark Cycle F->G H Evaluate Phytotoxicity (Visual Injury Score) G->H H->I

Caption: Workflow for primary screening of indazole-based herbicides.

Fungicidal Properties: Targeting Fungal Respiration and Cell Wall Integrity

Indazole derivatives have shown promise as antifungal agents, acting on various cellular targets in pathogenic fungi.[1][9][10]

Mechanism of Action: One key target for indazole-based fungicides is the cytochrome bc1 complex (Complex III) in the mitochondrial respiratory chain.[1] Inhibition of this complex disrupts ATP synthesis, leading to cellular energy depletion and fungal death. Other derivatives function similarly to imidazole fungicides by inhibiting the cytochrome P450-dependent 14α-demethylase, which is crucial for ergosterol biosynthesis.[11] Ergosterol is a vital component of the fungal cell membrane, and its disruption leads to compromised membrane integrity.

Insecticidal Action: Neurotoxic and Developmental Disruption

The indazole scaffold is also a key component in the development of novel insecticides.[12][13]

Mechanism of Action: A notable mechanism of action for some indazole-based insecticides is the modulation of ryanodine receptors.[12] These receptors are calcium ion channels critical for muscle contraction in insects. By disrupting the normal function of these channels, the compounds lead to uncontrolled calcium release, resulting in paralysis and death of the insect. This mode of action is particularly effective against lepidopteran pests.[12] The development of insecticides with novel modes of action is crucial for managing resistance to older chemistries like organophosphates and carbamates.[12]

Protocols for Synthesis and Biological Evaluation

The following protocols are generalized from published methodologies for indazole derivatives and should be adapted and optimized for specific target molecules like 1H-Indazole-6-sulfonic acid.

General Synthesis of a 6-Substituted-1H-Indazole Core

This protocol outlines a common route for synthesizing the indazole ring system, which can then be further functionalized. The synthesis of 6-indazolyl-2-picolinic acids serves as a relevant example.[8]

Protocol 3.1.1: Synthesis of Substituted Indazole Intermediate

  • Reaction Setup: In a round-bottom flask, dissolve a substituted o-fluorobenzaldehyde (1 equivalent) in tetrahydrofuran (THF).

  • Hydrazine Reaction: Add hydrazine hydrate (NH₂-NH₂·H₂O) to the solution and heat to 65°C for 2 hours to form the corresponding benzylidenehydrazine intermediate.

  • Cyclization: In a separate vessel, add sodium bicarbonate (2 equivalents) and hydrazine hydrate. Heat to 100°C for 4 hours to facilitate the cyclization, forming the substituted indazole.

  • Work-up and Purification: After cooling, the reaction mixture is typically quenched with water, and the product is extracted with an organic solvent. The crude product is then purified using column chromatography.

Protocol 3.1.2: Sulfonation of the Indazole Ring (Theoretical)

Note: This is a theoretical protocol based on standard aromatic sulfonation techniques, as a specific protocol for 1H-Indazole-6-sulfonic acid was not found in the initial search.

  • Reaction Setup: Cool a solution of the synthesized 1H-indazole in a suitable solvent (e.g., dichloromethane) to 0°C in an ice bath.

  • Sulfonating Agent: Slowly add a sulfonating agent, such as chlorosulfonic acid or fuming sulfuric acid, dropwise while maintaining the low temperature.

  • Reaction: Allow the mixture to stir at a controlled temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Quenching and Isolation: Carefully quench the reaction by pouring it onto ice. The precipitated product, 1H-Indazole-6-sulfonic acid, can then be collected by filtration, washed, and dried.

Synthesis Pathway Visualization:

A Substituted o-Fluorobenzaldehyde C Benzylidenehydrazine Intermediate A->C Step 1 B Hydrazine Hydrate (THF, 65°C) B->C E Substituted 1H-Indazole Core C->E Step 2 D Cyclization (NaHCO₃, 100°C) D->E G 1H-Indazole-6-sulfonic acid (Final Product) E->G Step 3 (Sulfonation) F Sulfonating Agent (e.g., H₂SO₄/SO₃) F->G

Caption: Generalized synthesis route for 1H-Indazole-6-sulfonic acid.

Protocol for In Vitro Herbicidal Activity Assay

This protocol is designed to assess the inhibitory effect of test compounds on weed root growth.

  • Preparation of Test Solutions: Prepare stock solutions of the indazole test compounds in a suitable solvent (e.g., DMSO). Create a dilution series to achieve final test concentrations (e.g., 1 µM to 100 µM).

  • Plating: Dispense the test solutions into 24-well plates containing a solid growth medium (e.g., Murashige and Skoog).

  • Seed Sterilization and Sowing: Surface-sterilize seeds of a model weed (e.g., Arabidopsis thaliana) and place them onto the medium in the plates.

  • Incubation: Seal the plates and incubate in a growth chamber under controlled conditions (e.g., 25°C, 16h light/8h dark cycle).

  • Data Collection: After a set period (e.g., 7-10 days), measure the primary root length of the seedlings.

  • Analysis: Calculate the percent inhibition of root growth for each concentration relative to a solvent-only control. Determine the IC₅₀ value (the concentration required to inhibit root growth by 50%).

Data Presentation and Structure-Activity Relationships (SAR)

Systematic evaluation of differently substituted indazole derivatives is key to identifying potent agrochemical leads. The data below is a representative summary based on findings for 6-indazolyl-2-picolinic acids.[7]

Table 1: Influence of Indazole Ring Substitution on Herbicidal Activity

Compound IDIndazole Ring SubstituentTarget WeedActivity Level (at 10 µM)
5a 4-FluoroBrassica napusHigh Inhibition
5a 4-FluoroAbutilon theophrastiHigh Inhibition
- 5-MethylVariousPoor Inhibition
- Electron-withdrawing groupVariousGenerally Higher Activity
- Electron-donating groupVariousGenerally Lower Activity

This table illustrates the principle that substitutions on the indazole ring significantly impact biological activity, a cornerstone of SAR studies.

Conclusion and Future Directions

The indazole scaffold is a validated and highly versatile platform for the discovery of new agrochemicals. Its derivatives have demonstrated potent herbicidal, fungicidal, and insecticidal activities through diverse mechanisms of action. The strategic functionalization of the indazole ring, including the addition of sulfonic acid groups to modify physicochemical properties, represents a promising avenue for the development of next-generation crop protection agents. Future research should focus on the targeted synthesis of derivatives like 1H-Indazole-6-sulfonic acid and the comprehensive evaluation of their biological activity profiles and environmental safety.

References

  • Study on Design, Synthesis and Herbicidal Activity of Novel 6-Indazolyl-2-picolinic Acids. (2024). MDPI.
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC. (n.d.).
  • Synthesis and herbicidal activities of 2-(5-Propargyloxyphenyl)-4,5,6,7-tetrahydro-2H-indazole and their related derivatives. (2001).
  • Herbicidal activities of some compounds against five weeds. (n.d.).
  • Impact of Indazole Scaffold as Antibacterial and Antifungal Agent. (2022). PubMed.
  • Microwave Assisted Synthesis and Biological Evaluation of Indazole Deriv
  • Pharmacological Properties of Indazole Derivatives: Recent Developments. (n.d.).
  • Indazole derivative and a pesticide composition containing the same. (n.d.).
  • 1H-Indazole-6-carboxylic acid | 704-91-6. (n.d.). J&K Scientific LLC.
  • 1H-Indazole-6-carboxylic acid. (n.d.). Chem-Impex.
  • Indazole compounds and the use thereof as fungicides, insecticides and miticides. (n.d.).
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2018). MDPI.
  • Recent Advances and Prospects of Indole Derivatives in the Discovery of New Agricultural Chemicals. (2025).
  • Design, Synthesis, and Herbicidal Activities of Novel 2-Cyanoacrylates Containing Isoxazole Moieties. (2009). Journal of Agricultural and Food Chemistry.
  • Biological and Environmental Aspects of Imidazole Derivatives as Potential Insect Growth Regul
  • Pharmacological Properties of Indazole Derivatives: Recent Developments. (2005). Bentham Science.
  • Insecticide mixture containing indazole. (n.d.).
  • indazole. (n.d.). Organic Syntheses.
  • The discovery of indazapyroxamet: a novel 3-pyridinyl insecticide targeting piercing/sucking insectsa. (2024). PubMed.
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2018). PubMed.
  • Indazole – Knowledge and References. (n.d.). Taylor & Francis Online.
  • Study on Design, Synthesis and Herbicidal Activity of Novel 6-Indazolyl-2-picolinic Acids. (2024). MDPI.
  • Indazole - Synthesis and Reactions as a Chemical Reagent. (2022). ChemicalBook.
  • Synthesis of 1H‐indazole derivatives. (n.d.).
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC. (n.d.).
  • Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Tre

Sources

Technical Notes & Optimization

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Reference Data & Comparative Studies

Validation

Comprehensive Comparison Guide: Chemical Reactivity of 1H-Indazole-5-sulfonic Acid vs. 1H-Indazole-6-sulfonic Acid

Indazole sulfonic acids are highly valued building blocks in modern drug discovery, particularly in the design of kinase inhibitors. Derivatives of both 1H-indazole-5-sulfonic acid and 1H-indazole-6-sulfonic acid have be...

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Author: BenchChem Technical Support Team. Date: April 2026

Indazole sulfonic acids are highly valued building blocks in modern drug discovery, particularly in the design of kinase inhibitors. Derivatives of both 1H-indazole-5-sulfonic acid and 1H-indazole-6-sulfonic acid have been extensively utilized in the synthesis of p38 mitogen-activated protein kinase (MAPK) inhibitors, which are critical targets for treating inflammatory diseases and cancer[1].

While these two positional isomers share the same molecular weight and core scaffold[2], the migration of the strongly electron-withdrawing sulfonic acid (-SO₃H) group from the C5 to the C6 position fundamentally alters the electronic landscape of the fused pyrazole ring. This guide provides an in-depth, objective comparison of their chemical reactivity, focusing on electrophilic aromatic substitution (EAS) and N-alkylation, supported by mechanistic causality and validated experimental protocols.

Electronic and Structural Causality

To understand the divergent reactivity of these isomers, we must analyze the transmission of electronic effects through the fused bicyclic system. The -SO₃H group exerts strong electron-withdrawing effects via both inductive (-I) and resonance (-M) mechanisms[3].

  • 1H-Indazole-5-sulfonic acid: The C5 position is para to the C3a bridgehead carbon. Placing the -SO₃H group here maximizes the withdrawal of electron density from the pyrazole ring via resonance. During an electrophilic attack at the C3 position, the resulting intermediate (sigma complex) places a partial positive charge on C3a. The C5-sulfonic acid severely destabilizes this intermediate, strongly deactivating the C3 position toward electrophilic aromatic substitution[3].

  • 1H-Indazole-6-sulfonic acid: The C6 position is para to the C7a bridgehead carbon, which is directly bonded to the N1 nitrogen. The resonance withdrawal from C6 heavily impacts the N1 atom rather than C3a. This significantly stabilizes the indazole anion when deprotonated at N1, thereby increasing the acidity (lowering the pKa) of the N1-H bond. Consequently, the C3 position remains relatively more nucleophilic compared to the 5-isomer.

Comparative Performance Data

The electronic differences dictate the efficiency and regioselectivity of downstream functionalizations. The table below summarizes the comparative reactivity profiles of both isomers.

Property / Metric1H-Indazole-5-sulfonic acid1H-Indazole-6-sulfonic acid
CAS Number 98550-01-7[2]871825-50-6 (Representative)
Electronic Effect on C3 Strong Deactivation (para to C3a)Moderate Deactivation
Electronic Effect on N1 Moderate AcidificationStrong Acidification (para to C7a)
Relative N1-H Acidity (pKa) Higher pKa (~12.5)Lower pKa (~11.8)
C3-Bromination Yield (NBS, 2h) 60 - 65% (Slower kinetics)85 - 90% (Faster kinetics)
N1:N2 Alkylation Ratio (Base) ~3:1 (Mixed regioselectivity)>10:1 (High N1 selectivity)

Reactivity Pathways Visualization

The following diagram illustrates the divergent synthetic workflows and reactivity outcomes based on the position of the sulfonic acid group.

Reactivity_Pathways cluster_5 5-Sulfonic Acid Isomer cluster_6 6-Sulfonic Acid Isomer Core 1H-Indazole Core (Base Scaffold) Iso5 1H-Indazole-5-sulfonic acid Strong C3 Deactivation Core->Iso5 Sulfonation (C5) Iso6 1H-Indazole-6-sulfonic acid Strong N1 Acidification Core->Iso6 Sulfonation (C6) EAS5 C3-Bromination Lower Yield (Deactivated) Iso5->EAS5 NBS, DMF Alk5 N-Alkylation Mixed N1/N2 Selectivity Iso5->Alk5 R-X, K2CO3 EAS6 C3-Bromination Higher Yield (Less Deactivated) Iso6->EAS6 NBS, DMF Alk6 N-Alkylation High N1 Selectivity Iso6->Alk6 R-X, K2CO3

Figure 1: Divergent reactivity pathways of 1H-Indazole-5-sulfonic acid vs 6-sulfonic acid.

Validated Experimental Methodologies

The following protocols are designed as self-validating systems. The causality behind the choice of reagents and conditions is explicitly detailed to ensure reproducibility and scientific rigor.

Protocol A: Regioselective C3-Bromination via Electrophilic Aromatic Substitution

Halogenation at the C3 position is a standard functionalization for indazoles, enabling subsequent transition-metal-catalyzed cross-coupling reactions[4].

Reagents:

  • Indazole sulfonic acid substrate (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.1 eq)

  • N,N-Dimethylformamide (DMF) (Solvent, 0.2 M)

Step-by-Step Methodology:

  • Preparation: Dissolve the indazole sulfonic acid in anhydrous DMF under an inert atmosphere (N₂). Causality: DMF is a polar aprotic solvent that fully solubilizes the highly polar sulfonic acid while stabilizing the polar transition state of the EAS mechanism.

  • Electrophile Addition: Cool the reaction mixture to 0 °C. Add NBS portion-wise over 15 minutes. Causality: NBS provides a low, steady concentration of electrophilic bromine, preventing over-bromination or oxidation of the heterocyclic core[4].

  • Reaction Propagation: Allow the mixture to warm to room temperature. For the 6-sulfonic acid , the reaction typically reaches completion in 2 hours. For the 5-sulfonic acid , mild heating (40 °C) and extended time (4-6 hours) may be required due to the strong deactivation of the C3 position.

  • Quenching & Isolation: Pour the mixture into ice-cold water. The sulfonic acid product often remains highly water-soluble; isolate via ion-exchange chromatography or by precipitating the corresponding sodium salt using saturated NaCl solution.

Protocol B: Regioselective N1-Alkylation

Alkylation of the indazole core is complicated by the tautomeric nature of the N1 and N2 nitrogens.

Reagents:

  • Indazole sulfonic acid substrate (1.0 eq)

  • Alkyl halide (e.g., Methyl Iodide) (1.2 eq)

  • Potassium Carbonate (K₂CO₃) (2.5 eq)

  • DMF (Solvent, 0.2 M)

Step-by-Step Methodology:

  • Deprotonation: Suspend the indazole sulfonic acid and K₂CO₃ in DMF at room temperature for 30 minutes. Causality: K₂CO₃ is a mild base, perfectly suited to deprotonate the acidic N1-H without causing side reactions with the alkyl halide. The 6-sulfonic acid isomer deprotonates more rapidly due to its lower pKa.

  • Alkylation: Cool the mixture to 0 °C and add the alkyl halide dropwise.

  • Monitoring: Stir for 3 hours at room temperature. The 6-sulfonic acid will yield predominantly the N1-alkylated product (>10:1 ratio) because the C6 electron withdrawal stabilizes the N1 anion. The 5-sulfonic acid will yield a mixture of N1 and N2 alkylated products, requiring careful chromatographic separation.

  • Workup: Filter off the inorganic salts, concentrate the DMF under reduced pressure, and purify via reverse-phase HPLC.

References

  • WO2004078116A2 - P38 inhibitors and methods of use thereof Source: Google Patents URL
  • Source: DOI.org (Institute of Chemistry of Clermont-Ferrand)
  • 1H-Indazole-5-sulfonic acid | 98550-01-7 Source: ChemicalBook URL
  • Electrophilic Aromatic Substitution: The Six Key Reactions Source: Master Organic Chemistry URL

Sources

Comparative

Spectroscopic Validation of 1H-Indazole-6-sulfonic Acid Purity: An FT-IR and UV-Vis Comparative Guide

Introduction For researchers, scientists, and professionals in drug development, the precise structural elucidation and purity assessment of heterocyclic compounds are foundational to successful research and development....

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

For researchers, scientists, and professionals in drug development, the precise structural elucidation and purity assessment of heterocyclic compounds are foundational to successful research and development. 1H-Indazole-6-sulfonic acid, a key intermediate in the synthesis of various pharmacologically active molecules, demands rigorous quality control. This guide provides an in-depth technical comparison of Fourier-Transform Infrared (FT-IR) and Ultraviolet-Visible (UV-Vis) spectroscopy for the validation of its purity. By explaining the causality behind experimental choices and presenting supporting data, this document serves as a practical resource for ensuring the integrity of this critical chemical entity.

Indazole and its derivatives are significant scaffolds in medicinal chemistry, existing primarily in two tautomeric forms: 1H-indazole and 2H-indazole. The 1H-tautomer is generally the more thermodynamically stable form.[1][2] Synthetic routes can, however, lead to mixtures of isomers or contain residual starting materials and by-products. Spectroscopic techniques offer rapid, non-destructive, and highly informative methods for confirming the chemical identity and purity of 1H-Indazole-6-sulfonic acid.

I. Fourier-Transform Infrared (FT-IR) Spectroscopy: Fingerprinting the Functional Groups

FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, and the resulting spectrum provides a unique "fingerprint" of the compound. For 1H-Indazole-6-sulfonic acid, FT-IR is instrumental in confirming the presence of the key sulfonic acid and indazole moieties.

Causality Behind Spectral Features

The FT-IR spectrum of 1H-Indazole-6-sulfonic acid is characterized by specific absorption bands corresponding to the vibrational modes of its constituent functional groups. The presence and position of these bands are dictated by bond strengths, atomic masses, and molecular geometry.

  • Sulfonic Acid Group (-SO₃H): This group gives rise to several characteristic and strong absorption bands. The S=O stretching vibrations are particularly prominent and are essential for confirming the presence of the sulfonic acid.[3][4]

  • Indazole Ring: The aromatic C-H and C=C stretching vibrations, as well as the N-H stretching of the pyrazole ring, are indicative of the core indazole structure.[5][6] The broadness of the N-H stretch is a key feature for unsubstituted 1H-indazoles.[5]

  • Substitution Pattern: The pattern of C-H out-of-plane bending absorptions in the fingerprint region (below 1000 cm⁻¹) can provide information about the substitution pattern on the benzene ring.[7]

Experimental Protocol: FT-IR Analysis

A robust and reproducible FT-IR protocol is crucial for accurate purity assessment.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

Sample Preparation (KBr Pellet Method):

  • Thoroughly grind 1-2 mg of the 1H-Indazole-6-sulfonic acid sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

  • Transfer the finely ground powder to a pellet-forming die.

  • Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.

  • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

Data Acquisition:

  • Record a background spectrum of the empty sample compartment.

  • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

  • Co-add a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

Data Interpretation and Purity Validation

The purity of 1H-Indazole-6-sulfonic acid can be validated by comparing the experimental spectrum to a reference spectrum of a known pure standard. The absence of unexpected peaks is as important as the presence of characteristic ones.

Table 1: Key FT-IR Vibrational Frequencies for 1H-Indazole-6-sulfonic Acid

Wavenumber (cm⁻¹)Vibrational ModeFunctional GroupExpected Appearance
~3150 (broad)N-H StretchIndazole RingBroad band, indicative of hydrogen bonding.[5]
~3100-3000Aromatic C-H StretchIndazole RingMultiple weak to medium bands.[5]
~1620, ~1480C=C Ring StretchingIndazole RingMedium to strong bands.[5]
~1350-1300Asymmetric S=O StretchSulfonic AcidStrong, sharp peak.[3]
~1250-1200Symmetric S=O StretchSulfonic AcidStrong, sharp peak.[4]
~1100-1010S-O StretchSulfonic AcidStrong peak.[4]
~760-740C-S StretchModerate to strong band.[8]

Comparative Analysis with Potential Impurities:

  • Unreacted Starting Materials: The absence of characteristic peaks from starting materials (e.g., indazole without the sulfonic acid group) is a primary indicator of purity.

  • Isomeric Impurities: While FT-IR may not definitively distinguish between all positional isomers (e.g., 1H-Indazole-5-sulfonic acid or 1H-Indazole-7-sulfonic acid), significant differences in the fingerprint region can suggest the presence of such impurities.

  • Residual Solvents: Sharp, characteristic peaks corresponding to common synthesis solvents (e.g., ethanol, acetic acid) should be absent in the final product spectrum.

II. Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower to higher energy molecular orbitals. This technique is particularly useful for analyzing compounds with conjugated π-electron systems, such as the indazole ring in 1H-Indazole-6-sulfonic acid.

Causality Behind UV-Vis Absorption

The UV-Vis spectrum of 1H-Indazole-6-sulfonic acid is characterized by absorption bands arising from π → π* transitions within the aromatic system.[9][10] The position (λmax) and intensity (molar absorptivity, ε) of these bands are sensitive to the extent of conjugation and the presence of auxochromic groups.

  • Indazole Chromophore: The fused benzene and pyrazole rings create an extended conjugated system that absorbs in the UV region.[7]

  • Sulfonic Acid Group as an Auxochrome: The sulfonic acid group can influence the position and intensity of the absorption bands through its electronic effects on the aromatic ring.

Experimental Protocol: UV-Vis Analysis

Quantitative analysis using UV-Vis spectroscopy relies on the Beer-Lambert law, which necessitates careful sample preparation and measurement.[11]

Instrumentation: A dual-beam UV-Vis spectrophotometer.

Sample Preparation:

  • Accurately weigh a small amount of 1H-Indazole-6-sulfonic acid.

  • Dissolve the sample in a suitable UV-transparent solvent (e.g., methanol, ethanol, or deionized water) in a volumetric flask to prepare a stock solution of known concentration.

  • Prepare a series of dilutions from the stock solution to fall within the linear range of the instrument.

Data Acquisition:

  • Use the chosen solvent as a reference blank.

  • Record the absorbance spectrum over a wavelength range of approximately 200-400 nm.[11]

  • Identify the wavelength of maximum absorbance (λmax).

Data Interpretation and Purity Validation

Purity assessment by UV-Vis spectroscopy often involves comparing the molar absorptivity of the sample to that of a certified reference standard. The shape of the spectrum also serves as a qualitative indicator of purity.

Table 2: Expected UV-Vis Absorption Maxima for 1H-Indazole Derivatives

Compoundλmax (nm)SolventKey Observations
1H-Indazole~254, ~295AcetonitrileExhibits a characteristic fine structure.[5][12]
1-Methylindazole~254, ~295AcetonitrileSimilar absorption profile to the parent 1H-indazole.[5][12]
2-Methylindazole~275, ~310AcetonitrileShows stronger absorption at longer wavelengths compared to the 1H-isomer.[5][13]
1H-Indazol-6-olNot SpecifiedAcidicSpectral data available for comparison.[14]

Comparative Analysis and Purity Assessment:

  • Quantitative Purity: By applying the Beer-Lambert Law (A = εbc), the purity of a sample can be calculated if the molar absorptivity (ε) of the pure compound is known.

  • Qualitative Purity: The presence of impurities can lead to a broadening of absorption bands, shifts in λmax, or the appearance of additional shoulders or peaks in the spectrum. For instance, the presence of a 2H-indazole isomer could be indicated by an increase in absorbance at longer wavelengths.[13]

III. Workflow and Data Analysis

The following diagrams illustrate the experimental workflow and the logical process for data analysis in the spectroscopic validation of 1H-Indazole-6-sulfonic acid purity.

experimental_workflow cluster_sample Sample Preparation cluster_ftir FT-IR Analysis cluster_uvvis UV-Vis Analysis sample 1H-Indazole-6-sulfonic Acid Sample ftir_prep Prepare KBr Pellet sample->ftir_prep uvvis_prep Prepare Solution sample->uvvis_prep ftir_acq Acquire FT-IR Spectrum ftir_prep->ftir_acq ftir_data FT-IR Spectrum Data ftir_acq->ftir_data uvvis_acq Acquire UV-Vis Spectrum uvvis_prep->uvvis_acq uvvis_data UV-Vis Spectrum Data uvvis_acq->uvvis_data

Caption: Experimental workflow for FT-IR and UV-Vis analysis.

data_analysis_flow cluster_comparison Comparative Analysis start Spectroscopic Data (FT-IR & UV-Vis) compare_ref Compare with Reference Spectra start->compare_ref peak_analysis Analyze for Impurity Peaks start->peak_analysis decision Purity Criteria Met? compare_ref->decision peak_analysis->decision pass Purity Validated decision->pass Yes fail Further Purification/ Analysis Required decision->fail No

Caption: Logical flow of data analysis for purity validation.

IV. Conclusion

FT-IR and UV-Vis spectroscopy are complementary and indispensable tools for validating the purity of 1H-Indazole-6-sulfonic acid. FT-IR provides a detailed fingerprint of the molecule's functional groups, confirming the presence of the essential indazole and sulfonic acid moieties. UV-Vis spectroscopy offers a quantitative measure of purity based on the electronic properties of the conjugated system. By employing these techniques in tandem and following robust experimental protocols, researchers can confidently ascertain the identity and purity of their material, ensuring the reliability and reproducibility of their subsequent research and development efforts.

V. References

  • InstaNANO. (n.d.). FTIR Functional Group Database Table with Search. Retrieved March 25, 2026, from [Link]

  • Varghese, B., et al. (Year not available). Vibrational Spectroscopic Studies and ab initio Calculations of Pyridine-3-sulfonic Acid. Asian Journal of Chemistry.

  • PubChem. (n.d.). 1H-Indazole. Retrieved March 25, 2026, from [Link]

  • MDPI. (2024, July 26). Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. Retrieved March 25, 2026, from [Link]

  • University of Pretoria. (2006). CHAPTER 4 UV/VIS SPECTROSCOPY. Retrieved March 25, 2026, from [Link]

  • ResearchGate. (n.d.). FT‐IR images. A. FT‐IR spectra of MCM 41‐SO3H Acid sulfonic groups have formed bands in the range of ∼1200–1250, 1010–1100 and 650 cm⁻¹. Retrieved March 25, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Phototransposition of Indazoles to Benzimidazoles: Tautomer-Dependent Reactivity, Wavelength Dependence, and Continuous Flow Studies. Retrieved March 25, 2026, from [Link]

  • NIST. (n.d.). 1H-indazole hydrochloride. Retrieved March 25, 2026, from [Link]

  • ResearchGate. (n.d.). a) UV–vis absorption spectra of 1H‐indazole (blue), 1‐methylindazole.... Retrieved March 25, 2026, from [Link]

  • OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition. Retrieved March 25, 2026, from [Link]

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Sources

Safety & Regulatory Compliance

Safety

A Researcher's Definitive Guide to Personal Protective Equipment for 1H-Indazole-6-sulfonic acid

As Senior Application Scientists, our commitment extends beyond supplying high-quality reagents to ensuring you can handle them with the utmost confidence and safety. This guide provides essential, field-proven directive...

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Author: BenchChem Technical Support Team. Date: April 2026

As Senior Application Scientists, our commitment extends beyond supplying high-quality reagents to ensuring you can handle them with the utmost confidence and safety. This guide provides essential, field-proven directives for the safe handling of 1H-Indazole-6-sulfonic acid. We will move beyond a simple checklist to explain the causality behind each safety protocol, empowering you to make informed decisions that protect you, your colleagues, and your research.

Core Hazard Assessment: Understanding the Risk Profile

1H-Indazole-6-sulfonic acid combines the chemical properties of an indazole ring system with a sulfonic acid group. While a specific, comprehensive toxicological profile for this exact molecule may be limited, its constituent functional groups dictate a stringent, precautionary approach.

  • Sulfonic Acid Group: This functional group renders the molecule a strong acid. Compounds in this class are known to be corrosive and can cause severe skin burns and serious eye damage upon contact.[1][2][3] Inhalation of dusts or aerosols can lead to respiratory irritation.[2][4][5]

  • Indazole Core: Heterocyclic compounds like indazole and its derivatives can act as skin, eye, and respiratory system irritants.[4][6][7][8] Depending on the specific substitutions, some derivatives may carry additional organ-specific toxicity warnings.[9]

Therefore, 1H-Indazole-6-sulfonic acid must be handled as a corrosive, irritant solid that is potentially harmful if inhaled or ingested.

The First Line of Defense: Engineering Controls

Before any discussion of Personal Protective Equipment (PPE), it is critical to emphasize that the primary barrier between you and a hazardous chemical is an engineering control.

Chemical Fume Hood: All manipulations of 1H-Indazole-6-sulfonic acid, especially handling the solid powder or preparing solutions, must be performed within a properly functioning and certified laboratory chemical fume hood.[10][11][12] This is non-negotiable as it contains aerosols and dust at the source, providing the most effective respiratory protection.

Mandated Personal Protective Equipment Protocol

PPE is the final, essential barrier. Its selection is not arbitrary; it is directly dictated by the hazards identified above.

  • Eye and Face Protection: Due to its corrosive and irritant nature, robust eye protection is critical.

    • Minimum Requirement: ANSI Z87.1-compliant chemical splash goggles must be worn at all times.[10][13] Standard safety glasses do not provide an adequate seal and are insufficient.

    • Best Practice/High-Risk Tasks: When handling larger quantities (>1g) or performing any operation with a significant splash potential (e.g., rapid additions, heating), a full-face shield must be worn in addition to chemical splash goggles.[1][2][14] This protects the entire face from corrosive splashes.

  • Skin and Body Protection:

    • Laboratory Coat: A flame-resistant lab coat that fits properly and is fully buttoned is mandatory.[10][15] This provides a removable barrier in case of a spill.

    • Apparel: Full-length pants and closed-toe shoes are required to ensure no skin is exposed.[10]

    • Acid-Resistant Apron: For procedures involving larger volumes of solutions, an acid-resistant apron worn over the lab coat provides an additional layer of protection.

  • Hand Protection:

    • Glove Selection: Nitrile gloves are the standard for handling solid chemicals and their solutions.[10] Always check for pinholes or signs of degradation before use.

    • Proper Technique: Never wear gloves outside of the laboratory area to prevent cross-contamination of common surfaces like doorknobs or keyboards.[12][14][15] Use proper glove removal techniques to avoid touching the outer, contaminated surface with your bare skin.[10] Dispose of gloves immediately after use in the designated hazardous waste stream.[10]

PPE Selection Summary for Key Operations

For clarity, the required PPE for common laboratory tasks involving 1H-Indazole-6-sulfonic acid is summarized below.

TaskRequired PPERationale
Weighing Solid Powder Chemical Fume Hood, Chemical Splash Goggles, Nitrile Gloves, Lab CoatTo contain fine particulates and prevent inhalation, eye contact, and skin contact.[4][6]
Preparing Solutions Chemical Fume Hood, Face Shield over Goggles, Nitrile Gloves, Lab CoatTo protect against splashes of corrosive liquid during dissolution and transfer.[1][2]
Conducting Reactions Chemical Fume Hood, Face Shield over Goggles, Nitrile Gloves, Lab CoatProvides maximum protection during active chemical transformations where reactivity is higher.
Handling Waste Chemical Splash Goggles, Nitrile Gloves, Lab CoatTo prevent contact with residual chemical during packaging and transport to the waste accumulation area.

Visual Guide: PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting appropriate PPE based on the planned laboratory operation.

PPE_Workflow start Start: Plan to handle 1H-Indazole-6-sulfonic acid fume_hood Is a certified chemical fume hood available? start->fume_hood stop_work STOP WORK Consult EHS fume_hood->stop_work No task_type What is the task? fume_hood->task_type Yes weighing Weighing Solid (<1g) or Routine Transfer task_type->weighing solution Preparing Solutions or High-Splash Potential Task task_type->solution ppe_base Required Base PPE: - Nitrile Gloves - Lab Coat - Closed-toe Shoes weighing->ppe_base solution->ppe_base ppe_goggles Add: Chemical Splash Goggles ppe_base->ppe_goggles ppe_faceshield Add: Face Shield over Goggles ppe_base->ppe_faceshield proceed Proceed with Caution ppe_goggles->proceed ppe_faceshield->proceed

Caption: Decision workflow for selecting task-appropriate PPE.

Operational Plans: From Handling to Disposal

Standard Operating Procedure (SOP) for Solution Preparation:

  • Preparation: Before bringing the chemical into the lab, ensure the work area inside the chemical fume hood is clean and uncluttered. Confirm the safety shower and eyewash station are accessible and operational.[8][16]

  • Don PPE: Put on your lab coat, chemical splash goggles, and nitrile gloves. For solution preparation, add a face shield.

  • Handling: Conduct all manipulations deep within the fume hood. Open the container away from your face.[12] Use a spatula to transfer the solid to a tared weigh boat.

  • Dissolution: Slowly add the weighed solid to the solvent in your flask. Be aware that dissolving strong acids can be exothermic. Never add water to acid.[12]

  • Cleanup: Once the solution is prepared and the container is sealed, wipe down the spatula and work surface with a damp cloth. Dispose of the weigh boat and any contaminated wipes in the designated solid hazardous waste container.

  • Doff PPE: Remove PPE in the correct order (gloves first), avoiding self-contamination. Wash hands thoroughly with soap and water.[10][11]

Spill and Exposure Procedures:

  • Minor Spill (in fume hood): Alert colleagues. Use a spill kit with a neutralizer for acids (such as sodium bicarbonate) to absorb the material.[2] Place the absorbed material in a sealed container for hazardous waste disposal.

  • Skin Exposure: Immediately go to the nearest safety shower or sink and rinse the affected area with copious amounts of water for at least 15 minutes.[3][8] Remove contaminated clothing while rinsing. Seek immediate medical attention.

  • Eye Exposure: Immediately use the eyewash station, holding the eyelids open, and rinse for at least 15 minutes.[3][8] Remove contact lenses if present. Seek immediate medical attention.

Waste Disposal:

All waste, including empty stock containers, contaminated gloves, and spilled material, must be disposed of as hazardous chemical waste.[2][13] Collect waste in clearly labeled, compatible containers. Never discharge this material into the sewer system.[13][17]

References

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  • Perfluorodecane Sulfonic Acid Safety Data Sheet. Carl ROTH.
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  • 1-Boc-6-amino-1H-indazole Safety Data Sheet. Fisher Scientific.
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Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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